2-Iodoadenosine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBVSZZNFOIRB-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188607 | |
| Record name | 2-Iodoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35109-88-7 | |
| Record name | 2-Iodoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5R)-2-(6-AMINO-2-IODO-PURIN-9-YL)-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL(2-IODOADENOSINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodoadenosine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128), serves as a valuable tool in biomedical research, particularly in the study of purinergic signaling. The introduction of an iodine atom at the 2-position of the adenine (B156593) ring alters its chemical and biological properties, offering unique opportunities for investigating adenosine receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and biological significance of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Properties
This compound is a white to off-white solid compound. Its key chemical properties are summarized in the tables below, providing a quantitative basis for its use in experimental settings.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂IN₅O₄ | [1] |
| Molecular Weight | 393.14 g/mol | [1] |
| Melting Point | 200 °C (decomposes) | |
| Appearance | White to off-white solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| pKa | Data not available in searched literature | Experimental determination would require methods such as UV-Vis or NMR spectroscopy-based pH titrations.[2][3][4] | |
| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727).[5] Specific quantitative solubility data in water, DMSO, and ethanol (B145695) are not readily available in the searched literature. | Gravimetric analysis or UV-Vis spectroscopy after saturation in respective solvents. | |
| Stability | Stable under standard laboratory conditions. Hydrolytic and photostability data are not extensively reported. | Long-term stability studies under controlled temperature, humidity, and light conditions would be required. |
Chemical Structure
The structural characteristics of this compound are fundamental to its interaction with biological targets. The presence of the bulky iodine atom at the 2-position significantly influences its conformation and electronic properties compared to native adenosine.
Table 3: Structural Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [1] |
| SMILES String | Nc1nc(I)nc2c1ncn2[C@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O | |
| InChI Key | MGEBVSZZNFOIRB-UUOKFMHZSA-N | [1] |
| CAS Number | 35109-88-7 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the modification of a related adenosine analog, such as 2-chloroadenosine. The following is a generalized protocol based on established nucleoside chemistry.
Reaction: Diazotization of 2-aminoadenosine (B16350) followed by iodination, or nucleophilic substitution of a suitable precursor like 2,6-dichloropurine (B15474) nucleoside. A plausible synthesis starts from 2',3',5'-tri-O-acetyl-guanosine.[6]
Materials:
-
2-Chloroadenosine or a suitable precursor
-
Reagents for diazotization (e.g., sodium nitrite, acid) and iodination (e.g., potassium iodide) or for nucleophilic substitution.
-
Appropriate solvents (e.g., water, organic solvents)
-
Standard laboratory glassware and equipment
Procedure (Illustrative Example from a precursor):
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are typically protected (e.g., by acetylation) to prevent side reactions.
-
Conversion to an Intermediate: The 6-chloro-2-aminopurine derivative is converted to a 2,6-dihalo intermediate.
-
Iodination: The 2-position is then selectively iodinated.
-
Amination: The halo group at the 6-position is replaced with an amino group.
-
Deprotection: The protecting groups on the ribose are removed to yield this compound.
Note: A detailed, step-by-step protocol for the synthesis of this compound was not explicitly found in the searched literature. The above is a generalized representation of plausible synthetic strategies.
Purification of this compound
Purification is critical to obtaining a high-purity product for biological assays. Column chromatography is a standard method.
Method: Silica (B1680970) Gel Column Chromatography[7][8][9][10][11]
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Elution solvents (e.g., a gradient of dichloromethane (B109758) and methanol)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber for monitoring fractions
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions of the eluate.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using various analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (often with a modifier like trifluoroacetic acid) is a common setup.[6]
Biological Activity and Signaling Pathways
This compound and its derivatives are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[12] The specific activity of this compound at each receptor subtype dictates its downstream effects. While detailed binding affinity (Ki) values for this compound itself at all receptor subtypes were not found, its derivatives have been characterized as potent agonists at A1 and A2A receptors.[13]
Adenosine Receptor Signaling
The four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are coupled to different G-proteins, leading to distinct intracellular signaling cascades.[14]
-
A₁ and A₃ Receptors: These are typically coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
-
A₂A and A₂B Receptors: These are typically coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
The following diagrams illustrate the canonical signaling pathways activated by adenosine receptor agonists.
Experimental Workflow for Characterizing Receptor Activity
The following diagram outlines a typical workflow for characterizing the activity of a compound like this compound at a specific adenosine receptor subtype.
Conclusion
This compound is a synthetically accessible and biologically active analog of adenosine. Its distinct chemical properties and structure make it a valuable probe for studying purinergic signaling. While a comprehensive quantitative dataset for all its physicochemical properties is not yet complete in the public domain, the available information provides a strong foundation for its application in research. The detailed methodologies for synthesis, purification, and characterization, along with an understanding of its likely role as an adenosine receptor agonist, enable its effective use in drug discovery and development. Further research to determine its specific binding affinities and pKa will undoubtedly enhance its utility as a pharmacological tool.
References
- 1. This compound | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. Experimental approaches for measuring pKa's in RNA and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Molecular Mechanisms of 2-Iodoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), serves as a valuable tool in pharmacological research, primarily through its interaction with purinergic signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its engagement with adenosine receptors and subsequent downstream signaling cascades. This document details its affinity for adenosine receptor subtypes, its influence on adenylyl cyclase activity, and its potential as an adenosine kinase inhibitor. Comprehensive experimental protocols are provided to enable researchers to quantify these interactions.
Primary Mechanism of Action: Adenosine Receptor Agonism
This compound's principal mechanism of action is its function as an agonist at adenosine receptors, a class of G protein-coupled receptors (GPCRs). The substitution of an iodine atom at the 2-position of the adenine (B156593) ring confers selectivity, particularly towards the A2A adenosine receptor subtype.
Binding Affinity for Adenosine Receptor Subtypes
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| A1 | > 150 | [1] |
| A2A | High Affinity (Specific value not readily available) | [1] |
| A2B | Data not readily available | |
| A3 | Data not readily available |
Note: The Ki value for A1 receptors is based on studies of 2-substituted adenosine analogs. The high affinity for A2A receptors is qualitatively described in the literature, but a precise Ki value for this compound is not consistently reported.
Downstream Signaling via the A2A Adenosine Receptor
Upon binding to the A2A adenosine receptor, this compound initiates a well-characterized signaling cascade. The A2A receptor is canonically coupled to a stimulatory G protein (Gs). Activation of the Gs protein leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
References
An In-depth Technical Guide to 2-Iodoadenosine: Discovery, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of 2-Iodoadenosine, a crucial molecule in the study of purinergic signaling and a valuable precursor in the development of targeted therapeutics. Aimed at researchers, scientists, and drug development professionals, this document details its initial discovery, various synthetic methodologies with experimental protocols, and its biological role, particularly its interaction with adenosine (B11128) receptors.
Discovery and Initial Synthesis
This compound is a modified nucleoside, structurally similar to adenosine but with an iodine atom at the 2-position of the purine (B94841) ring.[1] Its synthesis and biological activities were first extensively reported in the mid-1970s as part of broader research into 2-substituted adenosine analogs. A seminal paper by Marumoto et al. in 1975 described the synthesis of a range of 2-substituted adenosines, including this compound, and evaluated their coronary vasodilating activity, laying the groundwork for future investigations into the pharmacological potential of these compounds.[2][3]
The initial synthesis of this compound and other 2-substituted adenosines was a multi-step process often starting from more readily available nucleosides like inosine (B1671953) or guanosine (B1672433). One of the early methods involved the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with iodide.
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and challenges. The choice of method often depends on the starting material, desired scale, and available resources. The primary methods include direct iodination of adenosine, synthesis from 2-chloroadenosine (B27285), and synthesis from guanosine.
Synthesis from 2-Chloroadenosine
A common and efficient method for the preparation of this compound involves the conversion of the more accessible 2-chloroadenosine. This is typically achieved through a Finkelstein-like reaction where the chloro group is displaced by an iodo group.
Experimental Protocol:
A detailed protocol for the synthesis of 2-chloroadenosine, a key precursor, has been described.[4][5] The process involves the condensation of 2,6-dichloropurine (B15474) with tetraacetyl ribose, followed by hydrolysis and ammonolysis. The subsequent conversion to this compound can be achieved as follows:
-
Reaction Setup: In a round-bottom flask, 2-chloroadenosine is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: An excess of sodium iodide (NaI) is added to the solution. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude this compound is then collected by filtration and purified by recrystallization or column chromatography.
Synthesis from Guanosine
Another versatile approach utilizes guanosine as the starting material. This multi-step synthesis involves the conversion of the 6-oxo group and the 2-amino group of guanosine to chloro and iodo substituents, respectively.
Experimental Protocol:
A representative synthesis starting from guanosine involves the following key transformations[6][7][8]:
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are protected, typically as acetyl esters, to prevent side reactions in subsequent steps. This is achieved by treating guanosine with acetic anhydride (B1165640) in pyridine.
-
Conversion to 2-Amino-6-chloropurine (B14584) Riboside: The protected guanosine is then treated with a chlorinating agent, such as phosphorus oxychloride, to convert the 6-oxo group to a 6-chloro group.
-
Diazotization and Iodination: The 2-amino group of the resulting 2-amino-6-chloropurine riboside derivative is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid. The diazonium group is then displaced by iodide, using a source like potassium iodide, to introduce the iodine atom at the 2-position.
-
Ammonolysis and Deprotection: The 6-chloro group is then converted to an amino group by treatment with ammonia. Finally, the protecting groups on the ribose are removed under basic conditions (e.g., with methanolic ammonia) to yield this compound.
The following diagram illustrates the key steps in the synthesis of this compound from a guanosine precursor.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps involved in the preparation of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Precursor Synthesis | 2,6-dichloropurine and tetraacetyl ribose | 2,3,5-triacetyl-2,6-dichloropurine riboside | 4-dimethylaminopyridine (catalyst), toluene | ~97.5%[4][5] |
| Iodination | 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine | 2-Iodo-6-chloro-9-(β-D-ribofuranosyl)purine | NaNO₂, KI, acid | Not explicitly reported |
| Ammonolysis | 2-Iodo-6-chloro-9-(β-D-ribofuranosyl)purine | This compound | NH₃/MeOH | Not explicitly reported |
| Overall (from Guanosine) | Guanosine | This compound | Multi-step | Variable |
Biological Activity and Signaling Pathways
This compound is a potent agonist at adenosine receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[9] There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This compound and its derivatives have been instrumental in elucidating the structure and function of these receptors, particularly the A₃ subtype.
The A₃ adenosine receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ).[10] Upon activation by an agonist like this compound, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins involved in cellular processes such as inflammation and cell proliferation.[11][12]
In addition to the canonical Gᵢ-cAMP pathway, the A₃ receptor can also couple to Gᵩ proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3][11]
The following diagram illustrates the primary signaling pathways activated by the A₃ adenosine receptor.
The binding affinity of this compound and its analogs to adenosine receptors is a critical parameter for their use as research tools and therapeutic agents. The table below presents available binding affinity data (Kᵢ values) for related compounds at human adenosine receptors.
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Reference |
| 2-Iodo-N⁶-phenethyladenosine | - | >1000 | 1.1 | [13] |
| 2-Chloro-N⁶-phenethyladenosine | 660 | 660 | 0.024 | [13] |
| IB-MECA | - | - | 2.9 | [14] |
| 2-Cl-IB-MECA | - | - | 3.5 | [14] |
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide array of adenosine receptor agonists and antagonists.[1] The iodine atom provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Stille couplings), allowing for the introduction of various substituents at the 2-position. This has enabled the development of highly potent and selective ligands for the different adenosine receptor subtypes, which are invaluable tools for studying their physiological roles and for the development of drugs targeting these receptors for conditions such as inflammation, cancer, and cardiovascular diseases.[14]
Conclusion
This compound is a cornerstone molecule in the field of purinergic signaling research. Its discovery and the development of its synthetic routes have paved the way for the creation of a multitude of adenosine receptor ligands. A thorough understanding of its synthesis and biological activity is essential for researchers and professionals in medicinal chemistry and drug development who are working to harness the therapeutic potential of the adenosine receptor system. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADORA2A adenosine A2a receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-diazido-9-(beta-D-ribofuranosyl)purine 3',5'-bisphosphate: incorporation into transfer RNA and photochemical labeling of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8133879B2 - Myocardial perfusion imaging methods and compositions - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Iodoadenosine: A Modified Nucleoside for Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), serves as a valuable tool in biomedical research and a precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and its role as a modulator of purinergic signaling. Particular focus is given to its interaction with adenosine receptor subtypes and its influence on downstream signaling pathways. This document consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological processes to support researchers in their exploration of this versatile molecule.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The modulation of these receptors presents a significant opportunity for therapeutic intervention in a variety of diseases. This compound, characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine (B156593) ring, is a key derivative of adenosine. This modification alters its chemical and biological properties, making it a subject of interest for several reasons:
-
Pharmacological Tool: It serves as a precursor for the synthesis of various adenosine receptor ligands, enabling the exploration of structure-activity relationships.
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope, facilitating radioligand binding assays to characterize receptor pharmacology.
-
Therapeutic Potential: Derivatives of this compound have been investigated for their potential in treating a range of conditions, including cancer.[1]
This guide aims to provide a detailed technical resource on this compound, covering its fundamental characteristics and its application in experimental settings.
Chemical and Physical Properties
This compound is a solid compound with the following key properties:
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂IN₅O₄ | [2][3] |
| Molecular Weight | 393.14 g/mol | [2][3] |
| CAS Number | 35109-88-7 | |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 200 °C (decomposes) | |
| Purity | >97% (commercially available) | |
| Synonyms | 6-Amino-2-iodo-9-(β-D-ribofuranosyl)purine |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with an iodide salt. A detailed protocol for a related synthesis of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine (B1662781) provides a relevant framework. A more direct method for synthesizing 2-substituted adenosines often involves palladium-catalyzed cross-coupling reactions starting from this compound itself, highlighting its role as a key intermediate.
A representative synthetic protocol for a derivative starting from a related 2-iodopurine is outlined below, which illustrates the chemical principles involved.
Experimental Protocol: Synthesis of 2-Iodo-N⁶-(2-phenylethyl)adenosine (a this compound derivative)
This protocol describes the synthesis of a derivative, which starts from a precursor that is structurally very similar to this compound, demonstrating the reactivity of the 2-iodo position.
Materials:
-
9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (starting material)
-
2-phenylethylamine
-
Potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol (B129727) saturated with ammonia (B1221849) (NH₃/MeOH)
-
Dichloromethane (DCM)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (3.71 mmol) in dry DMF (19 mL), add 2-phenylethylamine (3.89 mmol) and K₂CO₃ (18.55 mmol).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 16 hours.
-
Add methanol saturated with ammonia (10 mL) and continue stirring for 30 minutes.
-
Remove all volatile components under vacuum.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:MeOH.
-
Recrystallize the product from a DCM/n-Hexane mixture to obtain 2-Iodo-N⁶-(2-phenylethyl)adenosine as a white powder.
Biological Activity and Pharmacology
The primary biological activity of this compound stems from its interaction with adenosine receptors. The iodine substitution at the 2-position influences its binding affinity and selectivity for the different receptor subtypes.
Adenosine Receptor Binding Affinity
The binding affinity of this compound for human adenosine receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher affinity.
| Receptor Subtype | Kᵢ (nM) |
| A₁ | 1020 ± 190 |
| A₂A | 3000 ± 500 |
| A₂B | >10000 |
| A₃ | 1200 ± 200 |
Data for compounds 8 and 9 in the cited source are derivatives of this compound (compound 7), for which the binding data is presented here.
Modulation of Adenylyl Cyclase Activity
Adenosine receptors are coupled to the adenylyl cyclase signaling pathway. A₁ and A₃ receptors are typically coupled to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.
Signaling Pathways
The interaction of this compound with adenosine receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype involved.
A₁ and A₃ Receptor Signaling
Activation of A₁ and A₃ receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase through the Gᵢ protein α-subunit. The βγ-subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
A₂A and A₂B Receptor Signaling
In contrast, the binding of an agonist to A₂A and A₂B receptors activates adenylyl cyclase via the Gₛ protein α-subunit. This leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to adenosine receptors using a competition binding assay.
Workflow:
Materials:
-
Cell membranes expressing the human adenosine receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂A, [¹²⁵I]AB-MECA for A₃).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the appropriate radioligand.
-
Increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, a high concentration of a standard non-selective agonist (e.g., NECA) is used instead of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)
This protocol outlines a method to determine the effect of this compound on adenylyl cyclase activity by measuring the accumulation of intracellular cAMP.
Workflow:
Materials:
-
Cells expressing the adenosine receptor of interest.
-
Cell culture medium and supplements.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying inhibition).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Stimulation:
-
For A₂A/A₂B receptors (stimulation): Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
For A₁/A₃ receptors (inhibition): Pre-incubate the cells with increasing concentrations of this compound, then add a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a defined period.
-
-
Cell Lysis: Terminate the stimulation by removing the buffer and adding a lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
For stimulatory effects (A₂A/A₂B), determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For inhibitory effects (A₁/A₃), determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).
-
Pharmacokinetics and Metabolism
Currently, there is limited specific information available in the public domain regarding the pharmacokinetics and metabolism of this compound. As a nucleoside analog, it is anticipated to be a substrate for nucleoside transporters for cellular uptake. Its metabolism may involve deiodination, deamination by adenosine deaminase, and phosphorylation by adenosine kinase. Further studies are required to fully elucidate its pharmacokinetic profile and metabolic fate in vivo.
Therapeutic Potential and Future Directions
While this compound itself is primarily used as a research tool and a synthetic intermediate, its derivatives have shown therapeutic potential. For instance, various 2-substituted adenosine analogs have been explored as selective agonists or antagonists for different adenosine receptor subtypes, with potential applications in cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.
The future of this compound research lies in:
-
Development of Novel Ligands: Utilizing this compound as a scaffold to synthesize more potent and selective ligands for adenosine receptor subtypes.
-
Probing Receptor Structure and Function: Employing radiolabeled derivatives of this compound to further characterize the binding pockets and activation mechanisms of adenosine receptors.
-
In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety of promising this compound derivatives in relevant disease models.
Conclusion
This compound is a modified nucleoside with significant utility in the study of purinergic signaling. Its ability to be chemically modified and its interaction with adenosine receptors make it an invaluable tool for drug discovery and pharmacological research. This technical guide has provided a detailed overview of its properties, synthesis, and biological activities, along with practical experimental protocols. Further investigation into its in vivo behavior and the development of novel derivatives will continue to expand its importance in the field of biomedical science.
References
An In-Depth Technical Guide to the Biological Activity of 2-Iodoadenosine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), and its derivatives represent a class of compounds with significant potential in biomedical research and drug development. The introduction of an iodine atom at the 2-position of the adenine (B156593) ring alters the molecule's electronic properties and steric profile, leading to a range of interesting biological activities. These activities primarily stem from their interactions with key enzymes and receptors involved in purinergic signaling pathways, which are crucial in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their quantitative data, the experimental protocols used to elucidate their functions, and the signaling pathways they modulate.
Core Biological Activities
The biological effects of this compound and its derivatives are multifaceted, with two prominent areas of activity: inhibition of adenosine kinase and modulation of adenosine receptors. Furthermore, these interactions can lead to downstream effects such as the induction of apoptosis and cytotoxicity in cancer cells.
Adenosine Receptor Modulation
Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are key targets for this compound derivatives. While this compound itself has a modest affinity for these receptors, specific modifications to its structure have yielded potent and selective agonists and antagonists.
Many 2-substituted adenosine analogs have been found to have a high affinity and selectivity for A2A adenosine receptors[1]. For instance, 2-[2-(4-aminophenyl)ethylamino]adenosine and 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine are potent coronary vasodilators with weak binding to A1 adenosine receptors[1].
Quantitative Data: Adenosine Receptor Binding Affinity
The binding affinities (Ki) of this compound and its derivatives for the different human adenosine receptor subtypes are crucial for understanding their pharmacological profiles. The following table summarizes available data from various studies.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference |
| This compound | > 150 (rat) | - | - | [1] |
| 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE) | > 150 (rat) | Kd = 1.3 ± 0.1 and 19 ± 4.5 | - | [1] |
Note: Data for this compound is limited. The table will be expanded as more specific Ki values for this compound and a wider range of its derivatives are found in the literature.
Inhibition of Adenosine Kinase
Quantitative Data: Adenosine Kinase Inhibition
| Compound | IC50 (nM) | Reference |
| 5-Iodotubercidin | 26 | |
| 5'-Amino-5'-deoxyadenosine | 170 | |
| 5'-Amino-5'-deoxy-5-iodotubercidin | < 1 |
Note: This table includes data for related compounds to provide context. Specific IC50 values for this compound will be added as they are identified.
Induction of Apoptosis and Cytotoxicity
Several adenosine analogs, including derivatives of this compound, have been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is a key area of interest for anticancer drug development. For example, 2-chloro-2'-deoxyadenosine (a related analog) induces apoptosis in chronic lymphocytic leukemia cells. The mechanisms underlying this apoptosis can involve both receptor-dependent and -independent pathways, including the disruption of mitochondrial integrity and the activation of caspase cascades.
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effects of some adenosine derivatives in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (Oleoyl-quercetin hybrid) | HCT116 | 22.4 | |
| Compound 2 (Oleoyl-quercetin hybrid) | HCT116 | 0.34 | |
| 2-Oxoadenosine | MOLT4 | ~80-120 |
Note: This table provides examples of cytotoxicity data for related compounds. Specific IC50 values for this compound and its direct derivatives will be added as they become available.
Signaling Pathways
The biological effects of this compound derivatives that act as adenosine receptor agonists are mediated through complex intracellular signaling cascades. The A3 adenosine receptor (A3AR), a common target, is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Below is a diagram illustrating the general signaling pathway initiated by the activation of the A3 adenosine receptor.
Activation of the A3 adenosine receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This, in turn, reduces the activity of Protein Kinase A (PKA) and alters the phosphorylation of downstream targets like the CREB transcription factor, ultimately modulating gene expression related to processes such as apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of the membrane suspension (protein concentration optimized for the specific receptor).
-
50 µL of the test compound (e.g., this compound derivative) at various concentrations.
-
50 µL of a suitable radioligand (e.g., [3H]CCPA for A1 receptors) at a fixed concentration.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenosine Kinase Inhibition Assay
This protocol describes a non-radioactive, high-throughput method to measure the inhibition of adenosine kinase.
1. Principle:
-
This assay uses inosine (B1671953) as a surrogate substrate for adenosine kinase. ADK phosphorylates inosine to inosine monophosphate (IMP).
-
The IMP produced is then oxidized by inosine monophosphate dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.
2. Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Human recombinant adenosine kinase.
-
ATP.
-
Inosine.
-
IMPDH.
-
NAD+.
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (for a coupled enzyme system to regenerate ATP).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Test compound (e.g., this compound derivative).
3. Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate.
-
Pre-incubate the adenosine kinase with various concentrations of the test compound for a set period (e.g., 10-30 minutes).
-
Initiate the reaction by adding a substrate mixture containing ATP and inosine.
-
The reaction mixture also contains the coupled enzyme system (IMPDH and NAD+).
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the rate of NADH production.
4. Data Analysis:
-
Determine the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate culture vessels and allow them to adhere or grow to a suitable confluence.
-
Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
2. Cell Harvesting and Staining:
-
After treatment, collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer provided with the Annexin V staining kit.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for about 15-20 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.
-
Differentiate the cell populations based on their staining pattern:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant of the flow cytometry plot.
-
Compare the percentage of apoptotic cells in the treated groups to the untreated control.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathways.
1. Cell Lysis and Protein Quantification:
-
After treating cells with this compound or its derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a method like the BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in a sample buffer containing SDS and a reducing agent.
-
Separate the proteins based on their molecular weight by running the samples on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-A3AR, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly.
4. Detection:
-
Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.
-
Detect the light signal using an imaging system or X-ray film.
-
The intensity of the band corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Conclusion
This compound and its derivatives are a versatile class of compounds with significant biological activities, primarily as modulators of adenosine receptors and inhibitors of adenosine kinase. These activities translate into a range of cellular effects, including the induction of apoptosis in cancer cells, highlighting their potential as therapeutic agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these promising molecules. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profiles, and explore the full therapeutic potential of this compound and its derivatives in various disease models.
References
The Role of 2-Iodoadenosine in Purinergic Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous and evolutionarily conserved system, plays a critical role in a vast array of physiological and pathological processes. This intricate signaling network is mediated by purine (B94841) nucleosides and nucleotides, primarily adenosine (B11128) and adenosine triphosphate (ATP), which exert their effects through the activation of specific purinergic receptors.[1][2] Adenosine receptors, a major class of G protein-coupled receptors (GPCRs), are divided into four subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a distinct tissue distribution, pharmacological profile, and downstream signaling cascade, making them attractive targets for therapeutic intervention in a variety of diseases.
2-Iodoadenosine, a synthetic analog of adenosine characterized by an iodine atom at the 2-position of the purine ring, serves as a valuable pharmacological tool for elucidating the complex roles of adenosine receptors in purinergic signaling.[3][4] Its structural modification influences its affinity and selectivity for the different adenosine receptor subtypes, thereby allowing for the dissection of specific receptor-mediated pathways. This technical guide provides a comprehensive overview of the role of this compound in purinergic signaling, with a focus on its interaction with adenosine receptors, the downstream signaling pathways it modulates, and the experimental methodologies used to study its effects.
Quantitative Pharmacological Profile of this compound
The pharmacological activity of this compound is defined by its binding affinity (Ki) and functional potency (EC50 or IC50) at the four adenosine receptor subtypes. While comprehensive data for this compound across all receptor subtypes is not extensively documented in a single source, the available information suggests a degree of selectivity. Generally, 2-substituted adenosine analogs tend to exhibit a higher affinity for the A2A receptor and a weaker affinity for the A1 receptor. For instance, related 2-arylamino-substituted adenosine analogs have been shown to bind weakly to A1 adenosine receptors with Ki values greater than 150 nM.[5]
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table serves as a template for the type of data that would be generated through the experimental protocols described in this guide.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type | Cell Line/Tissue | Reference |
| A1 | >150 | - | Radioligand Binding | Rat Cortex | |
| A2A | Data not available | Data not available | - | - | - |
| A2B | Data not available | Data not available | - | - | - |
| A3 | Data not available | Data not available | - | - | - |
Researchers are encouraged to perform the described experimental protocols to populate this table with specific data for this compound.
Signaling Pathways Modulated by this compound
The interaction of this compound with adenosine receptors triggers a cascade of intracellular signaling events that ultimately mediate a physiological response. The specific pathway activated depends on the receptor subtype engaged and the G protein to which it couples.
A1 and A3 Receptor Signaling
The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist like adenosine or its analogs leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC) and certain ion channels.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent and selective human A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Human A(2A) adenosine receptors: high-affinity agonist binding to receptor-G protein complexes containing Gbeta(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodoadenosine: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoadenosine, a synthetic nucleoside analog of adenosine (B11128), has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Characterized by the substitution of a hydrogen atom with iodine at the 2-position of the adenine (B156593) ring, this modification confers unique physicochemical properties that alter its interaction with biological targets, primarily adenosine receptors. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, focusing on its mechanism of action, available quantitative data from preclinical studies, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in a myriad of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The ubiquitous nature of adenosine signaling has made its receptors attractive targets for therapeutic intervention in a wide range of pathologies. The synthesis of adenosine analogs, such as this compound, represents a key strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles. This compound has been investigated for its potential in cardiovascular diseases, oncology, and virology, primarily through its modulation of adenosine receptor-mediated signaling pathways.
Molecular Profile
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | --INVALID-LINK-- |
| CAS Number | 35109-88-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂IN₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 393.14 g/mol | --INVALID-LINK-- |
| Synonyms | 2-Iodo-adenosine | --INVALID-LINK-- |
Therapeutic Applications and Mechanism of Action
The therapeutic potential of this compound and its derivatives stems primarily from their ability to interact with adenosine receptors, particularly the A₂A and A₃ subtypes.
Cardiovascular Effects: Vasodilation
2-substituted adenosine analogs have been identified as potent coronary vasodilators. This effect is primarily mediated by the activation of A₂A adenosine receptors on vascular smooth muscle cells.
Signaling Pathway: Activation of the A₂A receptor, a Gs protein-coupled receptor, initiates a signaling cascade that leads to vasodilation.
A2A Receptor-Mediated Vasodilation Pathway.
Quantitative Data: While specific ED₅₀ values for this compound in coronary vasodilation are not readily available in the reviewed literature, related 2-substituted arylamino adenosine analogs have demonstrated high potency with ED₅₀ values less than 3 nM.[1]
Anticancer Potential
The role of adenosine signaling in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and tumor microenvironment. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Quantitative Data: Quantitative data on the anticancer activity of this compound is limited. However, studies on other nucleoside analogs provide a basis for comparison. For instance, certain hybrid compounds have shown IC₅₀ values between 10 and 50 µM in cell lines such as the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2.[2]
Antiviral Activity
Nucleoside analogs represent a major class of antiviral drugs. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication. While the direct antiviral activity of this compound is not extensively documented, the evaluation of related nucleoside analogues provides a framework for its potential in this area.
Quantitative Data: Specific EC₅₀ values for this compound against viral pathogens have not been prominently reported in the available literature. Antiviral efficacy is typically determined through assays that measure the reduction of virus-induced cytopathic effect (CPE).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors) and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
In-Vitro Stability and Solubility of 2-Iodoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodoadenosine, a synthetic nucleoside analog, serves as a valuable pharmacological tool, primarily recognized for its role as a potent and selective agonist for the A3 adenosine (B11128) receptor. Its utility in preclinical research, particularly in studies related to inflammation, ischemia, and cancer, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the in-vitro stability and solubility of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standardized methodologies for determining these critical parameters. It includes detailed experimental protocols for stability and solubility assays, templates for data presentation, and a depiction of the A3 adenosine receptor signaling pathway to provide a biological context for its application. This guide is intended to equip researchers with the necessary framework to assess the in-vitro behavior of this compound and similar small molecules in a drug discovery and development setting.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂IN₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 393.14 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 200 °C (decomposes) | --INVALID-LINK-- |
| Purity | >98% (HPLC) | --INVALID-LINK-- |
| CAS Number | 35109-88-7 | --INVALID-LINK-- |
Note: The data presented in this table is compiled from publicly available information from chemical suppliers. It is recommended to verify these properties for each specific batch of the compound.
In-Vitro Solubility
The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Quantitative Solubility Data
Table 2.1: Kinetic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | 25 | 2 | Data not available | Nephelometry/UV Spectroscopy |
| Simulated Gastric Fluid | 1.2 | 37 | 1 | Data not available | HPLC-UV |
| Simulated Intestinal Fluid | 6.8 | 37 | 2 | Data not available | HPLC-UV |
Table 2.2: Thermodynamic Solubility of this compound
| Solvent System | pH | Temperature (°C) | Equilibration Time (h) | Measured Solubility (µg/mL) | Method |
| Water | 7.0 | 25 | 24 | Data not available | Shake-Flask HPLC-UV |
| Phosphate Buffered Saline | 7.4 | 25 | 48 | Data not available | Shake-Flask HPLC-UV |
| 5% DMSO/Water | 7.0 | 25 | 24 | Data not available | Shake-Flask HPLC-UV |
Experimental Protocols for Solubility Determination
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dispensing: In a 96-well microplate, dispense 2 µL of the 10 mM stock solution into the top wells.
-
Serial Dilution: Perform a serial 2-fold dilution by transferring 100 µL from one well to the next containing 100 µL of DMSO.
-
Addition of Aqueous Buffer: To a separate 96-well plate, add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of the DMSO serial dilutions of this compound to the corresponding wells of the plate containing the aqueous buffer. This results in a final DMSO concentration of 2%.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the light scattering of the solutions at a suitable wavelength (e.g., 620 nm) using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
This method determines the equilibrium solubility of a compound and is considered the "gold standard."
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method against a standard curve.
In-Vitro Stability
Evaluating the chemical stability of this compound in relevant in-vitro systems is crucial for interpreting biological data and for developing suitable storage and handling procedures.
Quantitative Stability Data
Table 3.1: Stability of this compound in Physiological Buffers
| Buffer System | pH | Temperature (°C) | Time (h) | % Remaining |
| Phosphate Buffered Saline | 7.4 | 37 | 0 | 100 |
| 2 | Data not available | |||
| 8 | Data not available | |||
| 24 | Data not available | |||
| Simulated Gastric Fluid | 1.2 | 37 | 0 | 100 |
| 1 | Data not available | |||
| 2 | Data not available |
Table 3.2: Stability of this compound in Cell Culture Media
| Media Type | Supplement | Temperature (°C) | Time (h) | % Remaining |
| DMEM | 10% FBS | 37 | 0 | 100 |
| 8 | Data not available | |||
| 24 | Data not available | |||
| 48 | Data not available |
Experimental Protocol for Stability Assessment
This method is widely used to determine the degradation kinetics of a compound over time.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution with the desired test buffer (e.g., PBS pH 7.4, cell culture media) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize its effect on stability.
-
Incubation: Aliquot the working solution into multiple vials and incubate them in a temperature-controlled environment (e.g., 37 °C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench the degradation process by adding an equal volume of cold acetonitrile (B52724) or by freezing at -80 °C.
-
Sample Analysis: Analyze the samples by a validated reverse-phase HPLC-UV method. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated by comparing the peak area at that time point to the peak area at time zero. The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.
Biological Context: A3 Adenosine Receptor Signaling
This compound is a selective agonist of the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). Activation of A3AR by an agonist like this compound initiates a cascade of intracellular signaling events.
Caption: A3 Adenosine Receptor Signaling Pathway.
The activation of the A3 adenosine receptor by this compound typically leads to the coupling with inhibitory G proteins (Gi). This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling cascades ultimately lead to various downstream cellular responses, including modulation of ion channel activity, gene expression, and cell proliferation and apoptosis.
Experimental Workflow Visualization
A systematic workflow is essential for the accurate determination of in-vitro stability and solubility.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
This technical guide provides a comprehensive framework for assessing the in-vitro stability and solubility of this compound. While specific quantitative data for this compound remains to be extensively published, the detailed protocols and data presentation templates offered herein provide researchers with the necessary tools to generate and report these critical parameters. A thorough characterization of the physicochemical properties of this compound is paramount for the design of robust in-vitro experiments and for the interpretation of its biological effects, ultimately facilitating its application in drug discovery and development. Researchers are encouraged to utilize these methodologies to build a more complete profile of this compound and other novel chemical entities.
A Technical Guide to the Shelf Life and Storage of 2-Iodoadenosine Powder
For researchers, scientists, and professionals in drug development, the stability and proper storage of chemical compounds are paramount to ensure experimental reproducibility and the integrity of research findings. This technical guide provides an in-depth overview of the recommended shelf life and storage conditions for 2-Iodoadenosine powder, a critical reagent in various biochemical and pharmacological studies.
Summary of Storage and Stability
This compound is a purine (B94841) nucleoside analog that requires specific storage conditions to maintain its purity and stability. While shipped at ambient temperatures, long-term storage recommendations are critical for preserving the compound's integrity.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Refrigerator, under inert atmosphere | [3] | |
| Cool and dark place | [4][5] | |
| Shipping Temperature | Ambient Temperature | |
| Container | Tightly closed container | |
| Light Sensitivity | Light sensitive | |
| Chemical Stability | Stable under proper conditions | |
| Incompatible Materials | Oxidizing agents | |
| Hazardous Decomposition | Upon combustion or high temperatures, may produce carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen iodide. |
Experimental Protocols for Stability Assessment
A crucial aspect of managing chemical reagents is the ability to assess their stability over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for determining the purity of this compound and detecting any degradation products.
Objective: To develop and validate an HPLC method to quantify this compound and separate it from potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (B78521) (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Forced Degradation Study Protocol:
-
Acid Degradation: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.
-
Base Degradation: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
Samples from each condition should be analyzed by the developed HPLC method to assess the formation of degradation products and the loss of the parent compound.
Visualizing Experimental Workflow and Pathways
Experimental Workflow for Stability Testing
The following diagram outlines the typical workflow for conducting a forced degradation study to assess the stability of this compound.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively published, a likely route of degradation, particularly under hydrolytic conditions, involves the cleavage of the glycosidic bond, separating the iodinated purine base from the ribose sugar.
References
Methodological & Application
Application Notes and Protocols for 2-Iodoadenosine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Iodoadenosine in receptor binding and functional assays, with a focus on the adenosine (B11128) receptor family. The protocols outlined below are foundational and may require optimization for specific cell lines or tissue preparations.
Introduction
This compound is a modified purine (B94841) nucleoside that serves as a valuable tool for studying adenosine receptors. As an analog of adenosine, it interacts with the four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. These G-protein coupled receptors (GPCRs) are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. This compound is particularly useful in competition binding assays to determine the affinity of novel compounds for adenosine receptors.
Data Presentation: Binding Affinity of 2-Substituted Adenosine Analogs
The following table summarizes the binding affinity of a representative 2-substituted iodo-adenosine analog, 2-[2-(4-amino-3-[¹²⁵I]iodophenyl)ethylamino]adenosine ([¹²⁵I]APE), which is structurally related to this compound. This data is indicative of the expected binding profile for 2-iodo-substituted adenosine derivatives.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Kd (nM) | Ki (nM) | Reference Compound | Notes |
| A₂A | [¹²⁵I]APE | Rat Striatal Membranes | 1.3 ± 0.1 and 19 ± 4.5 | Binds to two affinity states (high and low).[1] | ||
| A₁ | Rat Cortex | > 150 | Weakly binds to A₁ receptors.[1] |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of cell membranes, which are the source of receptors for the binding assay.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold)
-
Protease Inhibitor Cocktail
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
10% Sucrose solution (for cryopreservation)
-
Homogenizer
-
High-speed centrifuge
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold lysis buffer with protease inhibitors.
-
Homogenize the sample on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer containing 10% sucrose.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay with this compound
This protocol details a competition binding assay to determine the inhibitory constant (Ki) of this compound. This is achieved by measuring its ability to displace a known radioligand from the target receptor.
Materials:
-
Prepared cell membranes
-
Assay Buffer
-
Radioligand specific for the adenosine receptor subtype of interest (e.g., [³H]-CGS21680 for A₂A)
-
Non-labeled this compound stock solution
-
Non-specific binding control (e.g., a high concentration of a non-selective adenosine analog like NECA)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (e.g., 96-well harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in fresh assay buffer.[2]
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:[2]
-
Total Binding: 150 µL membranes, 50 µL assay buffer, and 50 µL radioligand.
-
Non-specific Binding: 150 µL membranes, 50 µL non-specific binding control, and 50 µL radioligand.
-
Competition: 150 µL membranes, 50 µL of varying concentrations of this compound, and 50 µL radioligand.
-
-
The radioligand should be used at a concentration at or below its Kd for the receptor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Functional Assay - cAMP Accumulation
This protocol measures the functional effect of this compound on adenylyl cyclase activity via A₂A or A₂B receptors (which couple to Gs to increase cAMP) or A₁ and A₃ receptors (which couple to Gi to decrease forskolin-stimulated cAMP).
Materials:
-
Cells expressing the adenosine receptor subtype of interest
-
Assay medium (e.g., DMEM)
-
This compound
-
Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well plate) and grow to near confluence.
-
On the day of the assay, replace the culture medium with assay medium.
-
Pre-incubate the cells for a designated time (e.g., 30-60 minutes) at 37°C.
-
Add varying concentrations of this compound to the wells.
-
For A₂A and A₂B assays, measure the direct effect on cAMP levels.
-
For A₁ and A₃ assays, co-incubate with a fixed concentration of forskolin to stimulate baseline cAMP levels.
-
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Visualizations
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for each of the four adenosine receptor subtypes.
Caption: A₁ and A₃ receptor signaling pathways.
Caption: A₂A and A₂B receptor signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for a competition receptor binding assay using this compound.
Caption: Competition receptor binding assay workflow.
References
2-Iodoadenosine: A Versatile Precursor for the Synthesis of High-Affinity Radioligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-iodoadenosine and its derivatives as precursors in the synthesis of radioligands. These radioligands are crucial tools for studying adenosine (B11128) receptors, particularly the A₂A and A₃ subtypes, which are significant targets in drug discovery for a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.
Introduction
This compound serves as a key building block for the introduction of radioisotopes, such as iodine-125 (B85253) (¹²⁵I), or for further chemical modifications to introduce other radionuclides like tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F). The 2-position of the adenosine scaffold is a critical site for modification, as substitutions at this position can significantly enhance the affinity and selectivity of the resulting ligand for specific adenosine receptor subtypes. The protocols outlined below focus on the synthesis of radioiodinated and other radiolabeled adenosine analogs, providing researchers with the necessary information to produce these valuable molecular probes.
Featured Radioligands and their Precursors
A variety of high-affinity radioligands have been synthesized using this compound or its derivatives. The following table summarizes key quantitative data for some of the most prominent examples.
| Radioligand | Precursor | Radioisotope | Radiochemical Yield (%) | Specific Activity | Binding Affinity (Ki or Kd) | Target Receptor |
| [¹²⁵I]I-APE | 2-[2-(4-aminophenyl)ethylamino]adenosine | ¹²⁵I | Not specified | High | Kd = 1.3 ± 0.1 nM (high affinity), 19 ± 4.5 nM (low affinity) | A₂A Adenosine Receptor |
| [³H]2-CI-IB-MECA | N⁶-(3-iodobenzyl)-2-chloro-2',3'-di-O-acetyl-5'-(methoxycarbonyl)adenosine | ³H | Not specified | 29 Ci/mmol | Ki = 0.33 nM | A₃ Adenosine Receptor |
| [¹²⁵I]MRS1898 | (1′R,2′R,3′S,4′R,5′S)-4-{2-chloro-6-[(3-trimethylstannylphenylmethyl)amino]purin-9-yl}-1-(methylaminocarbonyl)bicyclo[3.1.0]hexane-2,3-diol | ¹²⁵I | 76% | ~2000 Ci/mmol | Kd = 0.17 ± 0.04 nM | A₃ Adenosine Receptor |
| [¹²⁵I]MRS5127 | (1'R,2'R,3'S,4'R,5'S)-4'-[2-chloro-6-(3-trimethylstannylbenzylamino)-purine]-2',3'-O-dihydroxy-bicyclo-[3.1.0]hexane | ¹²⁵I | 73% | High | Kd = 5.74 ± 0.97 nM | A₃ Adenosine Receptor |
Experimental Protocols
The following are detailed protocols for the synthesis of the necessary precursors and the final radiolabeled compounds.
Protocol 1: Synthesis of N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA)
This protocol describes the synthesis of a key intermediate for A₃ adenosine receptor ligands.
Materials:
-
Adenosine
-
3-Iodobenzyl bromide
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
N⁶-Alkylation: Dissolve adenosine in anhydrous DMF. Add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add a solution of 3-iodobenzyl bromide in DMF. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography.
-
Uronamide Formation: The 5'-hydroxyl group is first oxidized to a carboxylic acid. The resulting acid is then coupled with methylamine using a suitable coupling agent (e.g., HATU) to form the 5'-N-methyluronamide.
-
Final Product Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radiosynthesis of [¹²⁵I]MRS1898 via Iododestannylation
This protocol details the radioiodination of a trimethylstannyl precursor to yield the high-affinity A₃ adenosine receptor agonist, [¹²⁵I]MRS1898.[1]
Materials:
-
N⁶-(3-trimethylstannylbenzyl) precursor of MRS1898
-
[¹²⁵I]Sodium iodide
-
Chloramine-T or Iodogen
-
Sodium metabisulfite
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase: Acetonitrile/water gradient
Procedure:
-
Reaction Setup: In a shielded vial, dissolve the trimethylstannyl precursor in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Radioiodination: Add [¹²⁵I]NaI in phosphate buffer. Initiate the reaction by adding an oxidizing agent such as Chloramine-T or by using an Iodogen-coated tube. Let the reaction proceed at room temperature for 5-10 minutes.
-
Quenching: Stop the reaction by adding an aqueous solution of sodium metabisulfite.
-
Purification: Purify the reaction mixture using reverse-phase HPLC. Collect the fraction corresponding to [¹²⁵I]MRS1898.
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the purified product by analytical HPLC to determine the radiochemical purity.
-
Specific Activity: Measure the radioactivity and the mass of the product to calculate the specific activity (Ci/mmol).
-
Experimental and logical workflows
The following diagram illustrates the general workflow for the synthesis of a radioiodinated adenosine analog using the iododestannylation method.
Caption: General workflow for radioligand synthesis.
Signaling Pathways
Radioligands derived from this compound are invaluable for studying the signaling pathways of adenosine receptors. The A₂A adenosine receptor, a primary target for many of these ligands, is a G-protein coupled receptor (GPCR) that signals through the Gs protein subunit.
Upon agonist binding, the A₂A receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
The following diagram illustrates the canonical A₂A adenosine receptor signaling pathway.
Caption: A₂A adenosine receptor signaling pathway.
Conclusion
This compound and its derivatives are indispensable precursors for the synthesis of a wide array of high-affinity radioligands. These molecular probes have significantly advanced our understanding of adenosine receptor pharmacology and signaling. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the development and application of novel radiotracers for both basic research and clinical applications.
References
Application Notes and Protocols for the Synthesis of 2-Iodoadenosine Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Iodoadenosine phosphoramidite (B1245037), a key reagent for the incorporation of this compound into synthetic oligonucleotides. This modification serves as a versatile handle for the post-synthesis functionalization of oligonucleotides, enabling a wide range of applications in diagnostics, therapeutics, and fundamental research.
Introduction
Modified oligonucleotides are essential tools in modern molecular biology and drug development.[1][] The introduction of specific modifications can enhance their therapeutic properties, such as nuclease resistance, binding affinity, and cellular uptake.[1][][3] this compound is a particularly useful modification as the iodine atom can be readily substituted via transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[4] This allows for the site-specific attachment of a variety of moieties, including fluorophores, quenchers, and therapeutic agents, after the oligonucleotide has been synthesized.[4]
The synthesis of this compound phosphoramidite involves a multi-step process starting from adenosine, including protection of the hydroxyl and exocyclic amine groups, iodination of the C2 position of the adenine (B156593) base, and finally, phosphitylation of the 3'-hydroxyl group. Careful execution of these steps is crucial for obtaining a high-quality phosphoramidite suitable for automated oligonucleotide synthesis.[5][6]
Data Presentation
Table 1: Summary of Key Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Protection of 3',5'-hydroxyl groups | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂) | ~72% | [4] |
| 2 | Iodination of C2 position | N-Iodosuccinimide (NIS) | Variable | Inferred |
| 3 | Protection of 5'-hydroxyl group | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | High | [7] |
| 4 | Protection of 2'-hydroxyl group | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | High | [8] |
| 5 | Phosphitylation of 3'-hydroxyl group | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | >95% | [9] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂IN₅O₄ | [10] |
| Molecular Weight | 393.14 g/mol | [10] |
| Appearance | White to off-white solid | Inferred |
| Mass Spectrometry (m/z) | 392.99340 [M+H]⁺ | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol describes a representative synthesis of this compound phosphoramidite starting from this compound.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Silica (B1680970) Gel for column chromatography
-
Anhydrous Sodium Sulfate
-
Argon or Nitrogen gas
Procedure:
-
5'-O-DMT Protection: a. Dissolve this compound (1 eq) in anhydrous pyridine. b. Add DMT-Cl (1.1 eq) portion-wise at 0 °C under an inert atmosphere. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-2-Iodoadenosine.
-
2'-O-TBDMS Protection: a. Dissolve 5'-O-DMT-2-Iodoadenosine (1 eq) in anhydrous DCM. b. Add DIPEA (1.5 eq) and TBDMS-Cl (1.2 eq) at 0 °C. c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. f. Purify the residue by silica gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-2-Iodoadenosine.
-
3'-O-Phosphitylation: a. Dry the 5'-O-DMT-2'-O-TBDMS-2-Iodoadenosine (1 eq) by co-evaporation with anhydrous acetonitrile. b. Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere. c. Add DIPEA (2.0 eq). d. Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) at 0 °C. e. Stir the reaction at room temperature for 2-4 hours. f. Quench the reaction with methanol. g. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound phosphoramidite. i. The crude product can be purified by precipitation from a cold non-polar solvent (e.g., hexane).
Protocol 2: Incorporation of this compound Phosphoramidite into Oligonucleotides
This protocol outlines the general procedure for using this compound phosphoramidite in an automated DNA/RNA synthesizer.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
This compound phosphoramidite solution in anhydrous acetonitrile
Procedure:
-
Instrument Setup: a. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). b. Install the phosphoramidite solution on a designated port on the DNA/RNA synthesizer.
-
Oligonucleotide Synthesis Cycle: a. Program the desired oligonucleotide sequence into the synthesizer, indicating the position for the incorporation of this compound. b. The synthesis proceeds through the standard four steps: detritylation, coupling, capping, and oxidation.[5][6] c. During the coupling step at the desired position, the this compound phosphoramidite is delivered to the synthesis column and coupled to the growing oligonucleotide chain. The coupling time for modified phosphoramidites may need to be extended to ensure high coupling efficiency.[5]
-
Cleavage and Deprotection: a. After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: a. The crude oligonucleotide containing the this compound modification is purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Mandatory Visualizations
Caption: Synthetic pathway for this compound phosphoramidite.
Caption: Workflow for incorporating this compound into oligonucleotides.
Applications in Research and Drug Development
Oligonucleotides containing this compound are valuable tools for a variety of applications:
-
Site-Specific Labeling: The iodine atom serves as a reactive site for the introduction of fluorescent dyes, quenchers, biotin, or other reporter molecules via Sonogashira coupling.[4] This enables the development of diagnostic probes and tools for studying nucleic acid structure and function.
-
Therapeutic Development: Modified oligonucleotides are a growing class of therapeutics.[11][12] The ability to attach specific ligands or drug molecules to an oligonucleotide via the 2-iodo-handle can improve its targeting, cellular uptake, and therapeutic efficacy.[1][3] For example, conjugating a targeting ligand can direct an antisense oligonucleotide to a specific cell type, reducing off-target effects.[3]
-
Structural Biology: The introduction of heavy atoms like iodine can be used in X-ray crystallography to solve the phase problem and determine the three-dimensional structure of nucleic acids and their complexes.
-
Cross-linking Studies: The this compound moiety can be a precursor for generating photo-cross-linking agents to study nucleic acid-protein interactions.
Conclusion
The synthesis of this compound phosphoramidite provides a robust method for incorporating a versatile chemical handle into synthetic oligonucleotides. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and drug development professionals to utilize this valuable building block in their work, paving the way for new advancements in diagnostics, therapeutics, and our fundamental understanding of nucleic acid biology.
References
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. cytel.com [cytel.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodoadenosine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is renowned for its mild reaction conditions and broad functional group tolerance.[3] These characteristics make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodoadenosine with various terminal alkynes. The resulting 2-alkynyladenosine derivatives are of significant interest due to their potential as modulators of adenosine (B11128) receptors, particularly the A1 and A2A subtypes, which are implicated in a variety of physiological processes and are attractive targets for therapeutic intervention.
Applications in Drug Discovery
The synthesized 2-alkynyladenosine derivatives serve as valuable scaffolds for the development of novel therapeutics. The introduction of an alkynyl substituent at the C-2 position of adenosine can significantly alter the molecule's affinity and selectivity for adenosine receptor subtypes. For instance, studies have shown that 2-alkynyladenosines can exhibit potent binding to A1 and A2A adenosine receptors.
Modulation of these receptors is a key strategy in the development of drugs for a range of conditions, including:
-
Cardiovascular diseases: Adenosine plays a crucial role in regulating heart rate and blood flow.
-
Neurodegenerative disorders: A2A receptor antagonists are being investigated for their potential in treating Parkinson's disease.
-
Inflammatory diseases: A2A receptor agonists have shown anti-inflammatory effects.
-
Oncology: Some adenosine receptor modulators are being explored as potential anti-cancer agents.
The Sonogashira coupling provides a straightforward method to generate a library of diverse 2-alkynyladenosine derivatives for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds with desired pharmacological profiles.
Quantitative Data Summary
The following table summarizes representative data for the Sonogashira coupling of protected this compound (2',3',5'-tri-O-acetyl-2-iodoadenosine) with various terminal alkynes. The use of protecting groups on the ribose unit is common to prevent side reactions and improve solubility in organic solvents.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 4 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 5 | 78 |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 6 | 72 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 6 | 65 |
| 5 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 3 | 92 |
Note: Yields are for the coupled product after purification. Reaction conditions may require optimization for different substrates.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of 2',3',5'-Tri-O-acetyl-2-iodoadenosine
This protocol describes a general method for the coupling of a terminal alkyne with protected this compound.
Materials:
-
2',3',5'-Tri-O-acetyl-2-iodoadenosine
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 2',3',5'-tri-O-acetyl-2-iodoadenosine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (DMF or THF) to dissolve the solids. Add the amine base (e.g., Et₃N, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Acetyl Groups
To obtain the final 2-alkynyladenosine, the acetyl protecting groups must be removed.
Materials:
-
Protected 2-alkynyladenosine derivative
-
Methanolic ammonia (B1221849) (saturated solution) or Sodium methoxide (B1231860) in methanol
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified protected 2-alkynyladenosine in methanol.
-
Add a solution of saturated methanolic ammonia or a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid if sodium methoxide was used.
-
Concentrate the solution under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Signaling Pathways of A1 and A2A Adenosine Receptors
The synthesized 2-alkynyladenosine derivatives can modulate the signaling of A1 and A2A adenosine receptors. These G-protein coupled receptors (GPCRs) have opposing effects on the intracellular concentration of cyclic adenosine monophosphate (cAMP).
References
Application of 2-Iodoadenosine Derivatives in Adenosine A3 Receptor Agonist Studies
Introduction
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and cardiovascular disorders.[1][2][3] The development of selective agonists for the A3AR has been crucial for elucidating its physiological roles and therapeutic potential. Among the various classes of A3AR agonists, derivatives of 2-Iodoadenosine have demonstrated high potency and selectivity, making them invaluable tools in A3AR research and drug development.
Notably, N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) are prototypical highly selective A3AR agonists that incorporate an iodobenzyl moiety.[4][5] This application note provides an overview of the use of these this compound analogs in A3AR studies, including their binding affinities, signaling pathways, and detailed protocols for their experimental application.
Data Presentation: Binding Affinities of this compound Analogs
The following tables summarize the binding affinities of key this compound derivatives for the human A3 adenosine receptor. The Ki value represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Binding Affinity of A3AR Agonists
| Compound | Receptor Subtype | Ki (nM) | Species | Cell Type | Reference |
| IB-MECA | Human A3 | 59 | Human | CHO cells | |
| Cl-IB-MECA | Human A3 | 0.33 | Rat | Recombinant | |
| [¹²⁵I]I-AB-MECA | Human A3 | 0.59 (Kd) | Human | HEK-293 cells | |
| 2-Chloro-N6-phenethylAdo (15) | Human A3 | 0.024 | Human | Recombinant |
Table 2: Selectivity of A3AR Agonists
| Compound | Selectivity (A3 vs A1) | Selectivity (A3 vs A2A) | Species | Reference |
| IB-MECA | ~50-fold | ~50-fold | Rat | |
| Cl-IB-MECA | 2500-fold | 1400-fold | Rat | |
| 2-Chloro-N6-phenethylAdo (15) | High | High | Human |
Signaling Pathways
Activation of the A3AR by agonists such as this compound derivatives initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and D (PLD), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC). The receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, through a mechanism involving PI3K and Ras.
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Materials:
-
Cell membranes from cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).
-
Radioligand: [¹²⁵I]I-AB-MECA (N6-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-N-methyluronamide).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds (this compound analogs).
-
Non-specific binding control: 10 µM IB-MECA.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding (vehicle), non-specific binding (10 µM IB-MECA), and each concentration of the test compound.
-
Add 50 µL of the appropriate test compound dilution, vehicle, or non-specific control to the wells.
-
Add 50 µL of the radioligand ([¹²⁵I]I-AB-MECA) at a concentration close to its Kd value.
-
Initiate the binding reaction by adding 150 µL of the cell membrane suspension (containing 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Adenylyl Cyclase (cAMP Assay)
This assay measures the ability of A3AR agonists to inhibit the production of cAMP, a key downstream signaling molecule.
Caption: Experimental Workflow for cAMP Functional Assay.
Detailed Methodology:
-
Materials:
-
Whole cells stably expressing the human A3AR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (A3AR agonists).
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Seed the A3AR-expressing cells in a 96-well plate and grow them to the desired confluency.
-
On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test A3AR agonist for 15-30 minutes at 37°C. Include wells for basal (vehicle only) and forskolin-only controls.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the instructions of the cAMP assay kit.
-
Measure the intracellular cAMP levels using the detection method provided by the kit (e.g., reading absorbance for ELISA or fluorescence for HTRF).
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 100% stimulation).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and Emax (the maximal inhibition) from the dose-response curve.
-
Conclusion
This compound derivatives, particularly IB-MECA and Cl-IB-MECA, are indispensable tools for studying the A3 adenosine receptor. Their high affinity and selectivity allow for precise investigation of A3AR-mediated signaling and function. The detailed protocols provided herein for radioligand binding and functional cAMP assays offer a robust framework for researchers to characterize novel A3AR agonists and explore their therapeutic potential. These methodologies, combined with an understanding of the underlying signaling pathways, will continue to advance the field of A3AR pharmacology and drug discovery.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacological and therapeutic effects of A3 adenosine receptor agonists. | Semantic Scholar [semanticscholar.org]
Development of Fluorescent Probes from 2-Iodoadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and utilization of fluorescent probes derived from 2-iodoadenosine. These probes are valuable tools for studying a variety of biological systems, particularly in the field of G protein-coupled receptor (GPCR) research.
Introduction
This compound serves as a versatile scaffold for the synthesis of fluorescent probes. The iodine atom at the 2-position of the adenine (B156593) base is amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the facile introduction of a wide variety of fluorescent moieties via a terminal alkyne, enabling the creation of tailored probes for specific biological targets. These fluorescent adenosine (B11128) analogs have been successfully employed in various applications, including receptor binding assays, fluorescence microscopy, and flow cytometry.
Data Presentation
The following tables summarize the quantitative data for representative fluorescent probes derived from this compound and other adenosine analogs.
Table 1: Spectroscopic Properties of 2-Substituted Adenosine Fluorescent Probes
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| A-3CPh | Phenylpropyl | 228, 274, 292 | 295, 387 | 0.011 | 6.22 | [1] |
| A-4CPh | Phenylbutyl | - | - | 0.007 | 7.13 | [1] |
| Alexa488-APEC | Alexa Fluor 488 | ~495 | ~519 | - | - | [2] |
| MRS7774 (12) | JaneliaFluor646 | ~646 | ~664 | - | - | [3] |
| MRS7535 (19) | Sulfo-Cy7 | ~750 | ~773 | 0.88 | - | [3] |
Note: '-' indicates data not reported in the cited literature.
Table 2: Binding Affinities of this compound Derived Fluorescent Probes for Adenosine Receptors
| Probe Name | Receptor Subtype | Assay Type | Kᵢ (nM) | Reference |
| Alexa488-APEC | Adenosine A₂ₐ | Radioligand Binding | 149 ± 27 | |
| Alexa488-APEC | Adenosine A₃ | Radioligand Binding | 240 ± 160 | |
| MRS7774 (12) | Adenosine A₂ₐ | Radioligand Binding | 144 - 316 | |
| MRS7535 (19) | Adenosine A₃ | Radioligand Binding | 21.6 |
Experimental Protocols
Protocol 1: Synthesis of a 2-Alkynyladenosine Fluorescent Probe via Sonogashira Coupling
This protocol describes a general method for the synthesis of a 2-alkynyladenosine fluorescent probe from this compound and an alkyne-functionalized fluorophore.
Materials:
-
This compound
-
Alkyne-functionalized fluorophore (e.g., Dansyl alkyne, BODIPY alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Anhydrous base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol (B129727), ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous, degassed solvent.
-
Addition of Reagents: To the stirred solution, add the alkyne-functionalized fluorophore (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and copper(I) iodide (0.1-0.2 equivalents).
-
Initiation of Reaction: Add the anhydrous base (2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-alkynyladenosine fluorescent probe.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purification of Fluorescently Labeled Adenosine Analogs by HPLC
This protocol provides a general method for the purification of fluorescently labeled adenosine analogs using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude fluorescently labeled adenosine analog
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or triethylammonium (B8662869) acetate (TEAA) buffer
-
C18 reverse-phase HPLC column
-
HPLC system with a UV-Vis or fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Method Setup:
-
Mobile Phase A: Water with 0.1% TFA or an appropriate concentration of TEAA buffer.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or an appropriate concentration of TEAA buffer.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the specific probe and may require optimization.
-
Flow Rate: A typical flow rate for an analytical column is 1 mL/min.
-
Detection: Set the detector to monitor the absorbance at the λₘₐₓ of the fluorophore and the nucleoside (around 260 nm). If a fluorescence detector is available, set the excitation and emission wavelengths appropriately for the fluorophore.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the major peak that absorbs at both the nucleoside and fluorophore wavelengths.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified fluorescent probe as a solid.
Protocol 3: Cellular Imaging of Adenosine A₂ₐ Receptors using a Fluorescent Antagonist
This protocol outlines a general procedure for imaging adenosine A₂ₐ receptors in live cells using a fluorescently labeled antagonist.
Materials:
-
Cells expressing the adenosine A₂ₐ receptor (e.g., HEK293-A₂ₐR cells)
-
Fluorescent A₂ₐR antagonist (e.g., a derivative of preladenant (B1679076) or ZM241385)
-
Cell culture medium
-
Hank's Buffered Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate laser lines and filters
-
Unlabeled antagonist (e.g., ZM241385) for competition experiments
Procedure:
-
Cell Culture: Plate the A₂ₐR-expressing cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them until they reach the desired confluency.
-
Cell Washing: Before labeling, gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual media components.
-
Labeling: Incubate the cells with the fluorescent antagonist at a suitable concentration (typically in the low nanomolar to micromolar range, to be determined empirically) in HBSS or cell culture medium for 10-30 minutes at 37°C. For competition experiments, pre-incubate a separate set of cells with a high concentration (e.g., 1 µM) of an unlabeled antagonist for 15-30 minutes before adding the fluorescent probe.
-
Washing: Gently wash the cells three times with pre-warmed HBSS or PBS to remove the unbound fluorescent probe.
-
Imaging: Immediately image the cells using a confocal microscope. Use the appropriate laser line to excite the fluorophore and set the emission detector to capture the fluorescence signal. Acquire images of both the total binding and the non-specific binding (in the presence of the unlabeled antagonist).
-
Image Analysis: Analyze the images to observe the localization of the fluorescent probe. Specific binding to the A₂ₐ receptors is determined by subtracting the fluorescence intensity of the non-specific binding sample from the total binding sample.
Mandatory Visualization
Caption: Synthetic workflow for 2-alkynyladenosine fluorescent probes.
Caption: Experimental workflow for cellular imaging of A₂ₐ receptors.
Caption: A₂ₐ receptor signaling pathway activated by a fluorescent agonist.
References
- 1. Characterization of Two Adenosine Analogs as Fluorescence Probes in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring the Effect of 2-Iodoadenosine on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for various cellular signaling pathways. Its intracellular concentration is tightly regulated, primarily through its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to the stimulatory G-protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
The adenosine A2A receptor is a Gs-coupled receptor that plays a significant role in various physiological processes, including inflammation, neurotransmission, and vasodilation. Activation of the A2A receptor by adenosine or synthetic agonists leads to the stimulation of adenylyl cyclase and a subsequent rise in intracellular cAMP. 2-Iodoadenosine is a synthetic analog of adenosine that acts as an agonist at adenosine receptors, with a notable affinity for the A2A subtype. Understanding the potency and efficacy of this compound in stimulating cAMP production is essential for its characterization as a pharmacological tool and its potential development as a therapeutic agent.
This application note provides a detailed protocol for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay. The described methodology is applicable for determining the dose-response relationship and calculating the EC50 value of this compound.
Signaling Pathway
The binding of this compound to the A2A adenosine receptor initiates a signaling cascade that results in the production of intracellular cAMP. This pathway is a classic example of Gs-protein coupled receptor signaling.
Caption: Signaling pathway of this compound-induced cAMP production.
Data Presentation
The following table presents illustrative quantitative data on the dose-dependent effect of this compound on cAMP accumulation. This data is intended to serve as an example of expected results from the described protocol. Actual experimental results may vary.
| This compound Conc. (nM) | Mean Luminescence (RLU) | Standard Deviation | Calculated cAMP Conc. (nM) |
| 0 | 850,000 | 45,000 | 0.5 |
| 0.1 | 825,000 | 40,000 | 0.8 |
| 1 | 650,000 | 35,000 | 5.2 |
| 3 | 450,000 | 28,000 | 15.8 |
| 10 | 250,000 | 18,000 | 35.1 |
| 30 | 150,000 | 12,000 | 55.6 |
| 100 | 90,000 | 8,000 | 78.3 |
| 300 | 75,000 | 6,500 | 85.2 |
| 1000 | 70,000 | 6,000 | 87.1 |
Illustrative EC50 Calculation:
| Parameter | Value |
| EC50 | ~5 nM |
Note: The EC50 value is an estimation based on the illustrative data and should be determined experimentally.
Experimental Protocols
This section details the methodology for measuring cAMP levels in response to this compound using a commercially available luminescence-based assay, such as the cAMP-Glo™ Assay from Promega.
Experimental Workflow
Caption: Experimental workflow for measuring cAMP levels.
Materials and Reagents
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Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing the human adenosine A2A receptor.
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Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
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Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
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This compound: Stock solution in DMSO.
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cAMP Standard: Provided with the cAMP assay kit.
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Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
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cAMP Assay Kit: For example, cAMP-Glo™ Assay (Promega, Cat. No. V1501) or similar.
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Luminometer: Plate reader capable of measuring luminescence.
Detailed Protocol
1. Cell Culture and Seeding:
1.1. Culture HEK293T-A2A cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. 1.2. Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. 1.5. Incubate the plate overnight at 37°C with 5% CO2.
2. Reagent Preparation:
2.1. This compound Dilution Series:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform a serial dilution in assay buffer (e.g., DMEM with 0.1% BSA and 500 µM IBMX) to obtain a range of concentrations (e.g., from 1 pM to 10 µM). Prepare a vehicle control (DMSO in assay buffer).
2.2. cAMP Standard Curve:
- Prepare a serial dilution of the cAMP standard in assay buffer according to the manufacturer's instructions. This will be used to generate a standard curve to convert luminescence readings to cAMP concentrations.
3. Cell Treatment:
3.1. Carefully aspirate the culture medium from the wells. 3.2. Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. 3.3. Add 50 µL of the cAMP standard dilutions to separate wells for the standard curve. 3.4. Incubate the plate at 37°C for 15-30 minutes.
4. cAMP Measurement (using cAMP-Glo™ Assay as an example):
4.1. Equilibrate the plate and the cAMP-Glo™ Assay reagents to room temperature. 4.2. Add 20 µL of cAMP-Glo™ Lysis Buffer to each well. 4.3. Mix the plate on an orbital shaker for 2 minutes. 4.4. Incubate at room temperature for 10 minutes to ensure complete cell lysis. 4.5. Add 20 µL of cAMP-Glo™ Detection Solution (containing protein kinase A) to each well. 4.6. Mix the plate on an orbital shaker for 2 minutes. 4.7. Incubate at room temperature for 20 minutes. 4.8. Add 40 µL of Kinase-Glo® Reagent to each well. 4.9. Mix the plate on an orbital shaker for 2 minutes. 4.10. Incubate at room temperature for 10 minutes. 4.11. Measure the luminescence of each well using a plate luminometer.
5. Data Analysis:
5.1. Standard Curve: Plot the luminescence readings of the cAMP standards against their known concentrations. Perform a non-linear regression (e.g., four-parameter logistic fit) to generate a standard curve. 5.2. cAMP Concentration Calculation: Use the standard curve to interpolate the cAMP concentration in the wells treated with this compound. 5.3. Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations. 5.4. EC50 Determination: Perform a non-linear regression on the dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
The protocol described in this application note provides a robust and reliable method for quantifying the effect of this compound on intracellular cAMP levels. By following this methodology, researchers can accurately determine the potency and efficacy of this compound as an adenosine A2A receptor agonist. This information is critical for the pharmacological characterization of this compound and for its further investigation in drug discovery and development programs.
Assessing the Cytotoxicity of 2-Iodoadenosine Derivatives in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 2-Iodoadenosine derivatives on cultured cells. This document includes detailed protocols for key cytotoxicity assays, a summary of reported efficacy, and visual representations of experimental workflows and the underlying molecular pathways.
Introduction
This compound, a halogenated purine (B94841) nucleoside, and its derivatives are a class of compounds with considerable interest in cancer research due to their potential as cytotoxic agents.[1] Like other nucleoside analogues, their mechanism of action often involves interference with cellular metabolism and the induction of programmed cell death, or apoptosis.[2] A thorough assessment of their cytotoxic potential is a critical step in the preclinical evaluation of these compounds as potential therapeutic agents. This guide outlines the standard methodologies for such an assessment.
Data Presentation: Cytotoxicity of Adenosine (B11128) Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process, such as cell growth, by 50%. The following tables summarize the reported IC50 values for 2-halogenated adenosine derivatives and other related analogues in various cancer cell lines.
Table 1: IC50 Values of 2-Halogenated Deoxyadenosine Analogues in CCRF-CEM Human T-lymphoblastoid Cells
| Compound | IC50 (µM) | Reference |
| 2-chloro-2'-deoxyadenosine | 0.045 | [3] |
| 2-bromo-2'-deoxyadenosine | 0.068 | [3] |
Table 2: IC50 Values of Various Adenosine Analogues in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-fluoro-9-deazaadenosine | L1210 leukemia | 1.5 | [4] |
| P388 leukemia | 0.9 | ||
| CCRF-CEM lymphoblastic leukemia | 0.3 | ||
| B16F10 melanoma | 5 | ||
| 7-methyl-9-deazaadenosine | L1210 leukemia | 0.4 | |
| P388 leukemia | 0.7 | ||
| CCRF-CEM lymphoblastic leukemia | 0.3 | ||
| B16F10 melanoma | 1.5 | ||
| 7-benzyl-9-deazaadenosine | L1210 leukemia | 0.07 | |
| P388 leukemia | 0.1 | ||
| CCRF-CEM lymphoblastic leukemia | 0.2 | ||
| B16F10 melanoma | 1.5 |
Experimental Protocols
A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound derivatives, examining effects on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxicity of novel compounds.
References
- 1. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Iodoadenosine synthesis
Welcome to the technical support center for 2-Iodoadenosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses the most common causes of low yield in the synthesis of this compound, typically prepared via the diazotization of 2-aminoadenosine (B16350) followed by an iodination reaction (a variation of the Sandmeyer reaction).
Q1: My reaction yields are consistently low. What are the most critical parameters to check?
A1: Low yields in this synthesis often stem from the instability of the intermediate diazonium salt. The most critical parameters to control are:
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Temperature: The diazotization reaction must be kept cold, typically between 0-5 °C. Higher temperatures lead to rapid decomposition of the diazonium salt, forming undesired byproducts.
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Purity of Starting Material: Ensure your 2-aminoadenosine is pure and free of any residual nucleophiles that could react with the diazonium intermediate.
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Reagent Stoichiometry: The molar ratios of your starting material, acid, sodium nitrite (B80452), and iodide source are crucial. An excess of the nitrosating agent is often used, but large excesses can lead to side reactions.
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Acidic Conditions: A strong acidic medium is necessary for the in situ formation of nitrous acid and to stabilize the diazonium salt.
Q2: I observe a dark precipitate or intense coloration in my reaction mixture. What could be the cause?
A2: The formation of a dark precipitate or a colored solution is often indicative of side reactions, primarily:
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Decomposition of the Diazonium Salt: As mentioned, if the temperature is not strictly controlled, the diazonium salt can decompose, leading to a complex mixture of polymeric materials.
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Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic rings. In this case, it can react with unreacted 2-aminoadenosine or the product this compound to form colored azo compounds. To minimize this, ensure efficient stirring and a controlled addition rate of the nitrite solution to prevent localized high concentrations of the diazonium salt.
Q3: My analytical data (e.g., NMR, LC-MS) shows multiple unexpected peaks. What are the likely side products?
A3: Besides the desired this compound, several side products can form:
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2-Hydroxyadenosine (Isoguanosine): If water is present and attacks the diazonium salt, it can lead to the formation of the corresponding hydroxyl compound.
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Adenosine: If a source of hydrogen is available, a reduction of the diazonium salt can occur, leading to the formation of adenosine.
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Azo-coupled Dimers: As mentioned in Q2, self-coupling of the diazonium salt with the starting material or product can lead to dimeric azo compounds.
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Products from Reaction with Solvent: If the reaction is run in a nucleophilic solvent, the solvent itself might react with the diazonium salt.
Q4: Should I use protecting groups for the ribose hydroxyls?
A4: The use of protecting groups on the 2', 3', and 5'-hydroxyl groups of the ribose sugar is highly recommended. Acetyl or other ester-based protecting groups are commonly used. These groups:
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Increase Solubility: The protected nucleoside is more soluble in the organic solvents often used for nonaqueous diazotization, leading to a more homogeneous reaction.
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Prevent Side Reactions: The hydroxyl groups are nucleophilic and could potentially react with the diazonium intermediate or other electrophiles in the reaction mixture. Protecting them prevents these unwanted side reactions.
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Simplify Purification: The increased lipophilicity of the protected product can facilitate purification by silica (B1680970) gel chromatography.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the diazotization of 2-aminoadenosine? A: The reaction should be maintained at a low temperature, ideally between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate.
Q: What is a common purification method for this compound? A: Purification is typically achieved using column chromatography on silica gel. A solvent system such as dichloromethane (B109758)/methanol or ethyl acetate/hexane is commonly employed. For oligonucleotides containing this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used.
Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (2-aminoadenosine). A UV lamp can be used for visualization.
Q: Is it better to use aqueous or nonaqueous conditions for the diazotization? A: Nonaqueous conditions, for instance using an organic nitrite source like tert-butyl nitrite in an organic solvent, can offer better control and potentially higher yields, especially when working with protected nucleosides that have better solubility in organic solvents.
Data Summary Table
The following table summarizes reaction parameters from a literature procedure for a related synthesis, which can serve as a starting point for optimization.
| Parameter | Value/Condition | Expected Yield | Reference |
| Starting Material | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine | >45% (for 2-iodo product) | Robins et al. |
| Diazotizing Agent | tert-butyl nitrite (TBN) or sodium nitrite | - | Robins et al. |
| Iodide Source | Antimony triiodide (SbI₃) in diiodomethane (B129776) (CH₂I₂) and THF | - | Robins et al. |
| Solvent | Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (THF) | - | Robins et al. |
| Temperature | Not explicitly stated, but diazotizations are typically at 0-5°C | - | General Knowledge |
| Catalyst | Antimony trihalide (SbX₃) was found to be highly beneficial | - | Robins et al. |
Experimental Protocols
Protocol 1: Nonaqueous Diazotization of a Protected 2-Aminopurine Nucleoside
This protocol is adapted from the work of Robins et al. for the synthesis of a 2-iodo-6-chloropurine nucleoside derivative, which is a close analog of this compound.
Materials:
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9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine
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Antimony triiodide (SbI₃)
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Diiodomethane (CH₂I₂)
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Tetrahydrofuran (THF), anhydrous
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tert-butyl nitrite (TBN) or Sodium Nitrite (NaNO₂)
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Dichloromethane (CH₂Cl₂), anhydrous
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Silica gel for column chromatography
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Appropriate solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane)
Procedure:
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Dissolve the protected 2-amino-6-chloropurine (B14584) nucleoside in a mixture of anhydrous CH₂I₂ and THF.
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Add SbI₃ to the solution.
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Cool the reaction mixture to 0-5 °C in an ice bath.
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Slowly add the diazotizing agent (tert-butyl nitrite or sodium nitrite) to the cooled solution with vigorous stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the 2-iodo-6-chloropurine nucleoside.
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If the final product is this compound, subsequent steps for deprotection of the acetyl groups and ammonolysis of the 6-chloro group would be necessary.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
General Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
How to improve the solubility of 2-Iodoadenosine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 2-Iodoadenosine in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of adenosine (B11128), a nucleoside that plays a crucial role in various physiological processes. It is often used in research as a tool to study adenosine receptors and their signaling pathways. Like many nucleoside analogs, this compound has limited solubility in aqueous solutions, which can present a challenge when preparing stock solutions and experimental media for in vitro and in vivo studies. Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: What are the general solubility properties of this compound?
A2: this compound is a solid compound with a melting point of approximately 200°C (with decomposition)[1]. It is generally considered to have low solubility in water and aqueous buffers. To achieve biologically relevant concentrations, the use of a co-solvent is typically necessary.
Q3: Which co-solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended co-solvent for preparing stock solutions of this compound and other poorly soluble compounds for biological assays[2]. Ethanol can also be considered, but DMSO is often preferred due to its higher solubilizing power for a wide range of compounds.
Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for ≤ 0.1% to minimize any potential off-target effects of the solvent on the cells[2]. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Improving this compound Solubility
This guide provides step-by-step instructions and solutions to common issues encountered when dissolving this compound.
Issue: Precipitate forms when diluting my this compound DMSO stock solution in aqueous buffer.
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Possible Cause 1: Concentration exceeds the aqueous solubility limit.
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Solution: The solubility of this compound in aqueous buffers is significantly lower than in DMSO. When diluting the DMSO stock, the concentration in the final aqueous solution may still be too high, leading to precipitation.
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Recommendation: Perform serial dilutions of your DMSO stock solution into the aqueous buffer. Start with a more diluted solution and gradually increase the concentration to determine the maximum soluble concentration in your specific buffer. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
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Possible Cause 2: "Solvent shock".
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Solution: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution.
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Recommendation: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This allows for a more gradual change in the solvent environment.
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Possible Cause 3: pH of the aqueous buffer.
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Solution: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, the pH of your buffer could influence its solubility.
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Recommendation: If you continue to experience precipitation, you can experimentally test a small range of pH values for your buffer (e.g., pH 7.2, 7.4, 7.6) to see if it improves solubility. However, ensure the chosen pH is compatible with your experimental system.
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Issue: I am unsure of the exact solubility of this compound in my specific buffer.
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Solution: If precise solubility data is not available for your specific conditions, you can determine it empirically.
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Recommendation: Prepare a saturated solution by adding an excess of this compound to your aqueous buffer. Stir the solution for several hours to ensure equilibrium is reached. Centrifuge the solution to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).
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Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated analytical balance
Procedure:
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Weigh out a precise amount of this compound powder. For a 10 mM stock solution, you would need 3.93 mg for 1 mL of DMSO.
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Transfer the weighed powder into a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)
Materials:
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10 mM this compound in DMSO (from Protocol 1)
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Sterile Phosphate-Buffered Saline (PBS), pH 7.4
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution into the sterile PBS to achieve your desired final concentrations.
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Example for a 100 µM working solution:
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Add 10 µL of the 10 mM stock solution to 990 µL of PBS.
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This results in a final DMSO concentration of 1%. For cell-based assays, a further dilution into the culture medium is recommended to lower the DMSO concentration.
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Vortex the working solution gently after each dilution step.
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Use the freshly prepared working solutions for your experiments. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.
Data Presentation
Table 1: Recommended Solvents and General Solubility Guidelines for this compound
| Solvent/Buffer | Solubility | Recommended Use | Final Concentration in Assay |
| Water | Low | Not recommended for stock solutions | - |
| Aqueous Buffers (e.g., PBS) | Low | Preparation of final working solutions | Dependent on experimental needs |
| DMSO | High | Preparation of concentrated stock solutions | Typically ≤ 0.5% (v/v) |
| Ethanol | Moderate | Alternative for stock solutions | Typically ≤ 0.5% (v/v) |
Visualizations
Adenosine A₂ₐ Receptor Signaling Pathway
This compound is an analog of adenosine and is known to interact with adenosine receptors, such as the A₂ₐ receptor. The following diagram illustrates the canonical signaling pathway activated by A₂ₐ receptor agonists.
References
Preventing degradation of 2-Iodoadenosine in solution
This technical support center provides guidance on the proper handling and storage of 2-Iodoadenosine to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture.[1] For short-term storage of solutions, it is recommended to prepare aliquots in a suitable buffer (see Q3) and store them at -80°C to minimize freeze-thaw cycles.[1]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The primary factor leading to the degradation of this compound in solution is acidic pH. Like other 2-haloadenosine analogs, it is susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond. Elevated temperatures can also accelerate this degradation process.
Q3: What is the best solvent and buffer system for preparing this compound solutions?
A3: To minimize degradation, this compound should be dissolved in a buffer with a neutral to slightly basic pH (pH 7-8). A common and recommended buffer is TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).[2][3] Avoid using acidic buffers or unbuffered water, as this can lead to rapid hydrolysis.[2]
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Storing this compound solutions at room temperature is not recommended due to the risk of degradation. For short-term storage (days to weeks), 4°C can be acceptable if the solution is sterile and buffered at a neutral pH. However, for any storage longer than a few days, freezing at -20°C or -80°C is the best practice.[2][3]
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable method to assess the purity and degradation of your this compound solution is by using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase gradient can separate this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments.
Problem 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of this compound in your experimental setup.
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Troubleshooting Steps:
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Verify Solution pH: Check the pH of your stock solution and the final assay buffer. Ensure it is in the neutral to slightly basic range.
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Assess Solution Age and Storage: If your stock solution is old or has been stored improperly, prepare a fresh solution.
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Analyze Purity: If possible, analyze the purity of your this compound solution by HPLC to confirm its integrity.
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Control for Temperature: Minimize the exposure of your this compound solution to elevated temperatures during your experiment.
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Problem 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
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Possible Cause: Formation of degradation products from this compound.
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Troubleshooting Steps:
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Identify Potential Degradants: The most likely degradation products are 2-iodoadenine and ribose, resulting from the hydrolysis of the N-glycosidic bond. Compare the retention times or mass-to-charge ratios of the unknown peaks with those of authentic standards if available.
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Review Experimental Conditions: Analyze the conditions under which the unknown peaks appeared. Acidic pH or high temperatures are strong indicators of hydrolysis.
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Prepare Fresh Solutions: Use a freshly prepared solution of this compound in your assay to see if the unknown peaks are absent.
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Data on Stability of a Structurally Similar Compound
Table 1: Stability of 2-chloro-2'-deoxyadenosine in solution at 37°C
| pH | Time (hours) | Remaining Compound (%) | Half-life (T1/2) (hours) |
| 1 | 2 | 2% | 0.37 |
| 2 | 6 | 13% | 1.6 |
| Neutral to Basic | Stable for extended periods | >95% (estimated) | Not determined |
Data is for 2-chloro-2'-deoxyadenosine and is intended to be illustrative for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
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Materials:
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This compound (solid)
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TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), sterile
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Sterile, RNase-free microcentrifuge tubes
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Procedure:
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Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile TE buffer to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly to dissolve the compound completely.
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Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
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Store the aliquots at -80°C.
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Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Instrumentation and Reagents:
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HPLC system with a UV detector
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Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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This compound sample
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Procedure:
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Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
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Inject 10 µL of the this compound sample.
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Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Monitor the elution profile at 260 nm.
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Analyze the chromatogram for the presence of the main peak (this compound) and any impurity or degradation peaks.
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Visualizations
Caption: Inferred degradation pathway of this compound in acidic solution.
Caption: General workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Reducing non-specific binding of 2-Iodoadenosine in binding assays.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodoadenosine in binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on reducing non-specific binding (NSB).
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent issue that can mask the specific signal from your target receptor, leading to inaccurate affinity (Kd) and density (Bmax) calculations.[1][2] Ideally, non-specific binding should be less than 50% of the total binding to ensure reliable data.[2] The following guide provides a systematic approach to identifying and mitigating the common causes of high NSB in your this compound binding assays.
Potential Causes and Solutions for High Non-Specific Binding
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Suboptimal Blocking Agent | Optimize the concentration of Bovine Serum Albumin (BSA). Test a range from 0.1% to 5% (w/v). Consider alternatives like non-fat dry milk (5% w/v) or normal serum if BSA is ineffective.[3] | Reduction in background binding to the filter and/or plate wells. |
| Inefficient Washing | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand. Ensure the wash is performed rapidly to prevent the specifically bound ligand from dissociating.[1] | Removal of unbound and non-specifically bound radioligand, leading to a lower background signal. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of the binding and wash buffers. Test different buffer formulations (e.g., Tris-HCl, HEPES) and salt concentrations (e.g., 50-150 mM NaCl). | Improved receptor stability and reduced non-specific interactions between the ligand and membrane preparation or assay components. |
| Excessive Radioligand Concentration | Titrate the radioligand concentration. Ideally, the concentration should be at or below the Kd of the ligand for the receptor. | Lowering the radioligand concentration will decrease non-specific binding, which is often proportional to the ligand concentration. |
| Inappropriate Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. Ensure that the incubation is long enough to reach equilibrium for specific binding. | Minimized ligand degradation and reduced non-specific interactions. |
| Poor Quality of Membrane Preparation | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. Use protease inhibitors during preparation to prevent receptor degradation. | A cleaner membrane preparation will have fewer non-specific binding sites. |
| Filter Binding Issues | Pre-soak filters in a solution like 0.3% to 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Test different types of filter materials (e.g., GF/B, GF/C). | Reduced background signal due to lower radioligand adherence to the filter. |
| Hydrophobic Interactions | Include a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 in the assay and wash buffers to disrupt hydrophobic interactions. | Reduced sticking of the radioligand to plasticware and other hydrophobic surfaces. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?
A1: Non-specific binding refers to the binding of this compound to components other than the target adenosine (B11128) receptor. This can include binding to the assay tubes, filters, lipids, and other proteins in the membrane preparation. High NSB can obscure the specific binding signal, leading to an inaccurate determination of the receptor's affinity (Kd) and density (Bmax).
Q2: How is non-specific binding determined in a this compound binding assay?
A2: Non-specific binding is measured by including a high concentration of an unlabeled ligand that has high affinity for the target receptor. This "cold" ligand saturates the specific binding sites, so any remaining radioligand binding is considered non-specific. For adenosine A2A receptors, a high concentration (e.g., 10 µM) of a non-selective adenosine receptor agonist like NECA (5'-(N-Ethylcarboxamido)adenosine) is commonly used to define non-specific binding.
Q3: What are the most common blocking agents used to reduce non-specific binding, and what are their recommended concentrations?
A3: The most common blocking agents are Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.
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BSA: Typically used at concentrations ranging from 0.1% to 5% (w/v). It is effective at blocking non-specific sites on various surfaces.
-
Non-fat dry milk: Often used at a 5% (w/v) concentration and can be a cost-effective alternative to BSA.
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Normal Serum: Used at 5-10% and is particularly useful in immunoassays.
The optimal blocking agent and its concentration should be determined empirically for each specific assay.
Q4: Can the choice of unlabeled ligand for determining NSB affect the results?
A4: Yes, the choice of the unlabeled ligand can influence the measurement of non-specific binding. Ideally, the unlabeled ligand should be structurally different from the radioligand but bind to the same receptor. Using the unlabeled version of the radioligand can sometimes lead to an underestimation of non-specific binding if the unlabeled ligand also displaces the radioligand from non-specific sites.
Q5: What is the role of adenosine deaminase in this compound binding assays?
A5: Adenosine deaminase is an enzyme that degrades adenosine. In binding assays, it is often added to the incubation mixture to remove any endogenous adenosine from the tissue preparation. Endogenous adenosine could compete with this compound for binding to the receptor, leading to an underestimation of the radioligand's binding affinity.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from cultured cells expressing the target adenosine receptor.
Materials:
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Cultured cells expressing the adenosine receptor of interest
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Ice-cold Phosphate-Buffered Saline (PBS)
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Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
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Cell scraper
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Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Wash confluent cell monolayers twice with ice-cold PBS.
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Harvest cells by scraping them into ice-cold PBS and centrifuge at 500 x g for 10 minutes at 4°C.
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Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
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Incubate on ice for 15-30 minutes.
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Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
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Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
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Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.
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Determine the protein concentration using a suitable method (e.g., BCA assay).
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Store membrane preparations in aliquots at -80°C.
Protocol 2: Saturation Binding Assay with [¹²⁵I]this compound
This protocol is a general guideline to determine the Kd and Bmax of [¹²⁵I]this compound.
Materials:
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Membrane preparation expressing the target adenosine receptor
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[¹²⁵I]this compound
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Unlabeled ligand for non-specific binding (e.g., 10 µM NECA)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
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Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
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Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% PEI
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Scintillation counter
Procedure:
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Prepare serial dilutions of [¹²⁵I]this compound in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
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For total binding , add 50 µL of each [¹²⁵I]this compound dilution, 50 µL of assay buffer, and 100 µL of membrane homogenate (containing 20-50 µg of protein) to the assay tubes.
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For non-specific binding , add 50 µL of each [¹²⁵I]this compound dilution, 50 µL of 10 µM NECA, and 100 µL of membrane homogenate to a separate set of tubes.
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Incubate all tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), which should be determined in preliminary kinetic experiments.
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Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters.
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Wash the filters three times with 5 mL of ice-cold wash buffer.
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Measure the radioactivity retained on the filters using a gamma counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine Kd and Bmax by non-linear regression analysis of the specific binding data.
Quantitative Data Summary
The following tables summarize key quantitative data for radioligand binding to adenosine receptors.
Table 1: Binding Affinities (Kd) of Selected Radioligands for Adenosine Receptor Subtypes
| Radioligand | Receptor Subtype | Kd (nM) | Cell/Tissue Source | Reference |
| [¹²⁵I]APE | A2a (high affinity site) | 1.3 ± 0.1 | Rat Striatum | |
| [¹²⁵I]APE | A2a (low affinity site) | 19 ± 4.5 | Rat Striatum | |
| [¹²⁵I]APE | A2a | 0.59 ± 0.11 | Porcine Coronary Artery | |
| [¹²⁵I]AB-MECA | Rat A3 | 1.48 ± 0.33 | CHO cells | |
| [¹²⁵I]AB-MECA | Rat A3 | 3.61 ± 0.30 | RBL-2H3 cells | |
| [¹²⁵I]AB-MECA | Rat A1 | 3.42 ± 0.43 | COS-7 cells | |
| [¹²⁵I]AB-MECA | Canine A2a | 25.1 ± 12.6 | COS-7 cells |
Table 2: Receptor Densities (Bmax) for Selected Radioligands
| Radioligand | Receptor Subtype | Bmax (fmol/mg or pmol/mg protein) | Cell/Tissue Source | Reference |
| [¹²⁵I]APE | A2a | 7 ± 0.8 fmol/mg | Porcine Coronary Artery | |
| [¹²⁵I]AB-MECA | Rat A3 | 3.06 ± 0.21 pmol/mg | CHO cells | |
| [¹²⁵I]AB-MECA | Rat A3 | 1.02 ± 0.13 pmol/mg | RBL-2H3 cells |
Visualizations
Adenosine Receptor Signaling Pathways
Caption: Signaling pathways of adenosine receptor subtypes.
Experimental Workflow for a Saturation Binding Assay
Caption: A typical workflow for a radioligand saturation binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A logical approach to troubleshooting high non-specific binding.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Iodoadenosine
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions of 2-iodoadenosine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents several challenges in palladium-catalyzed cross-coupling reactions. The purine (B94841) ring system can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2] Furthermore, the polar nature of the unprotected nucleoside results in poor solubility in common organic solvents used for cross-coupling, which can hinder reaction kinetics.[1][2]
Q2: My reaction is not working at all (zero yield). What are the first things I should check?
A2: For a complete lack of product formation, a systematic check of your reaction setup and reagents is crucial.
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Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen. Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.
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Reagent Purity: Verify the purity and integrity of your this compound, coupling partner, base, and solvent. Moisture and other impurities can poison the catalyst.
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Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch of catalyst. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its in situ reduction to Pd(0).
Q3: What is "palladium black" and how can I avoid it?
A3: Palladium black is a sign of catalyst decomposition, where the active Pd(0) catalyst aggregates into inactive metallic palladium particles. This is often observed as a black precipitate in the reaction mixture. To prevent this, consider the following:
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Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands that stabilize the Pd(0) center and prevent aggregation.
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Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst.
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Reaction Conditions: Avoid excessively high temperatures and ensure efficient stirring to prevent localized high concentrations of reagents.
Q4: Should I use protecting groups for the ribose hydroxyls?
A4: The use of protecting groups for the ribose hydroxyls is a common strategy to increase the solubility of the nucleoside in organic solvents. However, this adds extra steps to your synthesis (protection and deprotection), which can lower the overall yield. For many modern catalytic systems, especially those using aqueous or polar aprotic solvents, cross-coupling of unprotected this compound is feasible.
Troubleshooting Guides
Issue 1: Low Product Yield
Low product yield is a common frustration in cross-coupling reactions. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Q: My yield is low. How do I know if it's a catalyst, ligand, base, or solvent issue?
A: A systematic screening of reaction parameters is the most effective way to identify the bottleneck.
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Catalyst and Ligand: The choice of palladium source and ligand is critical. For Suzuki and Sonogashira couplings of this compound, various catalyst/ligand combinations have proven effective. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are generally preferred. A parallel screen of different ligands with a fixed palladium source can quickly identify a more optimal choice.
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Base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Sonogashira and Buchwald-Hartwig reactions, a wider range of inorganic and organic bases can be used. If your base is poorly soluble, consider a different solvent or a different base.
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Solvent: The solvent must solubilize all reaction components to a sufficient extent. For the polar this compound, polar aprotic solvents like DMF or DMSO, or aqueous solvent mixtures, are often necessary.
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of your desired compound.
Q: I am observing a significant amount of dehalogenated starting material (adenosine). What is causing this?
A: The replacement of the iodine atom with a hydrogen atom is known as hydrodehalogenation. This is a common side reaction in palladium-catalyzed couplings. To minimize it:
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Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.
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Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions.
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Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.
Q: My reaction mixture shows evidence of homocoupling of my coupling partner. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen.
-
Improve Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst.
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Use a Pd(0) Source: If you are using a Pd(II) precatalyst, its in situ reduction can sometimes lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.
Data Presentation: Catalyst and Ligand Optimization
The following tables summarize reaction conditions for different cross-coupling reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 24 | 78 |
| 4 | Na₂PdCl₄ (5) | sSPhos (10) | K₃PO₄ (3) | ACN/H₂O (4:1) | 37 | 24 | 95[3] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | - | CuI (20) | Et₃N (2) | DMF | RT | 12 | 70-90 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DIPEA (2) | DMF | 40 | 12 | 88 |
| 3 | Pd(OAc)₂ (5) | TPPTS (10) | CuI (10) | Et₃N (2) | ACN/H₂O (1:1) | RT | 16 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Cs₂CO₃ (2) | Dioxane | 60 | 8 | 91 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 88 |
| 2 | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 82 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 80 | 12 | 95 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.4) | THF | 70 | 16 | 90 |
Note: Yields are representative and can vary based on the specific coupling partners and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected this compound
Reaction Setup Workflow
Caption: Step-by-step workflow for setting up a Suzuki-Miyaura coupling reaction.
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sonogashira Coupling of Unprotected this compound
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and the copper(I) co-catalyst (e.g., CuI, 20 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Unprotected this compound
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
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Reaction Setup: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equiv) to a reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of 2-Iodoadenosine Derivatives by HPLC
Welcome to the technical support center for the purification of 2-Iodoadenosine derivatives by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these specific compounds.
Troubleshooting Guides
This section provides systematic guides to address common challenges in the HPLC purification of this compound derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a frequent issue that can compromise resolution and the accuracy of quantification.[1][2] Peak tailing is the more common problem for nucleoside analogs due to secondary interactions with the stationary phase.[1]
Troubleshooting Steps:
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Assess Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] For amine-containing compounds like adenosine (B11128) derivatives, operating at a lower pH (e.g., pH 2-4) can protonate residual silanol (B1196071) groups on the silica-based column, minimizing secondary interactions that cause tailing.[1]
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Optimize Mobile Phase Composition:
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Solvent Strength: An insufficiently strong mobile phase can lead to broad peaks.[1] Experiment with different ratios of organic solvent (e.g., acetonitrile (B52724) or methanol) to water.
-
Buffer Concentration: Ensure adequate buffering capacity to maintain a stable pH. A concentration of 5-10 mM is typically sufficient for reversed-phase HPLC.
-
-
Column Health and Selection:
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Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak distortion.[3] Consider using a guard column to protect the analytical column.[3]
-
Column Void: A void at the column inlet can cause peak splitting or tailing. This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).
-
Stationary Phase Choice: Consider a highly deactivated column with end-capping to minimize exposed silanol groups.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting the sample.[1]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]
Issue 2: Poor Resolution or Co-elution of Impurities
Achieving baseline separation of the this compound derivative from closely related impurities is essential for obtaining a pure product.
Troubleshooting Steps:
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Optimize Gradient Elution: For complex mixtures, a gradient elution is often necessary to achieve adequate separation.[4][5]
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Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic solvent) to determine the elution profile of your compound and impurities.[6]
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Shallow Gradient: Once the approximate elution time is known, a shallower gradient around that point can improve the resolution of closely eluting peaks.
-
-
Adjust Mobile Phase Selectivity:
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[7]
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be required. Consider columns with different properties, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40°C) can improve efficiency and alter selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new this compound derivative?
A1: A good starting point is to use a reversed-phase C18 column with a gradient elution. A typical starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Temperature: Ambient or 30°C.
From this starting point, you can optimize the gradient, mobile phase additives, and other parameters to improve the separation.
Q2: My this compound derivative seems to be degrading on the column. What can I do?
A2: Halogenated nucleosides can be susceptible to degradation, particularly at extreme pH values.
-
Check Mobile Phase pH: Avoid highly acidic or basic mobile phases if your compound is unstable. While low pH is often used to control peak shape, a moderately acidic pH (e.g., 4-5) might be a better compromise.
-
Temperature: High temperatures can accelerate degradation. Try running the separation at a lower temperature.
-
Metal Chelation: Traces of metal ions in the HPLC system can sometimes catalyze degradation. Adding a small amount of a chelating agent like EDTA to the mobile phase can help.
-
Sample Stability: Ensure your sample is stable in the injection solvent. Prepare samples fresh and keep them cool in the autosampler.
Q3: I am experiencing low recovery of my compound after purification. What are the possible causes?
A3: Low recovery can be due to several factors:
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Adsorption: The compound may be irreversibly adsorbing to active sites on the column or to system components. This can be mitigated by using a well-deactivated column and passivating the HPLC system.
-
Precipitation: The compound may be precipitating on the column if the mobile phase is a poor solvent for it. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[8]
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Degradation: As mentioned in the previous question, the compound may be degrading during the separation.
-
Poor Peak Integration: If the peaks are very broad or tailing, the integration software may not be accurately determining the peak area, leading to a calculated low recovery.
Q4: How should I prepare my crude this compound derivative sample for HPLC purification?
A4: Proper sample preparation is crucial for good chromatographic performance and to protect the column.[9]
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Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. If a stronger solvent is needed for solubility, use the minimum amount possible.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.
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Solid-Phase Extraction (SPE): For very crude samples, an initial clean-up step using SPE can be beneficial. This can help to remove baseline impurities and compounds that might irreversibly bind to the HPLC column.[3]
Data Presentation
The following tables provide a summary of typical parameters used in the HPLC purification of nucleoside analogs.
Table 1: Typical HPLC Column Characteristics for Nucleoside Analog Purification
| Parameter | Typical Values | Rationale |
| Stationary Phase | C18, C8 | Good retention for moderately polar compounds. |
| Phenyl-Hexyl | Alternative selectivity for aromatic compounds. | |
| Polar-Embedded | Can provide different selectivity and is more stable in highly aqueous mobile phases. | |
| Particle Size | 3 µm, 5 µm | Good balance between efficiency and backpressure for analytical and semi-preparative work.[10] |
| Pore Size | 100 - 120 Å | Appropriate for small molecules like this compound derivatives.[10] |
| Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | Standard analytical column dimensions providing good resolution.[10] |
Table 2: Common Mobile Phase Compositions and Additives
| Component | Concentration/Range | Purpose |
| Organic Solvents | Acetonitrile, Methanol | Elute the compound from the reversed-phase column. |
| Aqueous Phase | HPLC-grade Water | Weak solvent in reversed-phase chromatography. |
| Acidic Additives | Trifluoroacetic Acid (TFA), Formic Acid | 0.05 - 0.1% |
| Buffers | Ammonium Acetate, Ammonium Formate | 5 - 20 mM |
| Phosphate Buffer | 10 - 50 mM |
Experimental Protocols
General Protocol for the Purification of a this compound Derivative
This protocol is a general guideline and should be optimized for each specific derivative. It is based on methods developed for similar halogenated nucleosides.[11]
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System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
The system should consist of a pump, injector, column oven, UV detector, and fraction collector.
-
-
Sample Preparation:
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Dissolve the crude this compound derivative in a minimal amount of DMSO or a solvent compatible with the initial mobile phase.
-
Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Symmetry C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 260 nm.
-
Injection Volume: 20 - 100 µL, depending on sample concentration.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 60 30 95 35 95 36 5 | 45 | 5 |
-
-
Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Visualizations
Logical Workflow for Troubleshooting Poor Peak Shape
Caption: A flowchart for diagnosing and resolving common peak shape issues.
General Experimental Workflow for HPLC Purification
Caption: A standard workflow for the HPLC purification of this compound derivatives.
References
- 1. uhplcs.com [uhplcs.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. immun.lth.se [immun.lth.se]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. jocpr.com [jocpr.com]
Impact of 2-Iodoadenosine on cell viability and proliferation assays.
Welcome to the technical support resource for researchers using 2-Iodoadenosine in cell-based assays. This guide provides detailed information, troubleshooting advice, and standardized protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of adenosine (B11128).[1][2][3] Its primary mechanism involves the inhibition of adenosine kinase, an enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP). By inhibiting this enzyme, this compound can lead to an increase in intracellular and extracellular adenosine levels.[4][5]
Q2: How is this compound expected to affect cell viability and proliferation?
As an adenosine kinase inhibitor, this compound elevates adenosine levels, which can have cytostatic or cytotoxic effects. Elevated adenosine can induce cell cycle arrest, typically at the G1 phase, and trigger apoptosis (programmed cell death).[6][7] Therefore, you should expect a dose-dependent decrease in cell viability and proliferation in most cancer cell lines.
Q3: Can this compound interfere with the chemistry of tetrazolium-based viability assays like MTT or XTT?
While direct chemical interference is not widely reported, it is a possibility with any test compound. The core principle of these assays is the cellular reduction of a tetrazolium salt.[8] If this compound has reducing properties or if it significantly alters the cellular redox state in a way that is independent of cell number, it could affect the results. It is always recommended to run a control with this compound in cell-free medium to test for direct reduction of the assay reagent.[9]
Q4: My MTT/XTT assay results show an unexpected increase in viability at high concentrations of this compound. What could be the cause?
This can be due to several factors:
-
Compound Precipitation: At high concentrations, this compound might precipitate out of the culture medium. These precipitates can scatter light, leading to artificially high absorbance readings.[9] Always check the wells for precipitates under a microscope.
-
Direct Reagent Reduction: The compound itself could be directly reducing the MTT or XTT reagent, leading to a color change that is not dependent on cell metabolism.[9]
-
Off-Target Effects: At very high concentrations, compounds can have complex off-target effects that might stimulate metabolic activity in a small, resistant subpopulation of cells.
Q5: Which is a better assay for studying the effects of this compound: a metabolic assay (MTT/XTT) or a DNA synthesis assay (BrdU)?
This depends on your research question.
-
MTT/XTT assays measure overall metabolic activity, which is often used as a proxy for cell viability.[8] They are quick and suitable for high-throughput screening.
-
BrdU assay directly measures DNA synthesis and is a specific indicator of cell proliferation (cells entering the S-phase of the cell cycle).[10] Since adenosine analogs are known to cause cell cycle arrest, a BrdU assay can provide more specific mechanistic insights than a metabolic assay.[11]
Using both types of assays can provide a more complete picture of the compound's effects.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell viability and proliferation assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| U-Shaped Dose-Response Curve (Viability decreases, then increases at high concentrations) | 1. Compound Precipitation: The compound is falling out of solution at high concentrations, interfering with optical readings.[9]2. Direct Reagent Reduction: The compound is chemically reacting with and reducing the assay reagent (e.g., MTT, XTT).[9] | 1. Determine the solubility limit of this compound in your culture medium. Visually inspect wells for precipitates. Test a lower concentration range.2. Run a control experiment by adding this compound to cell-free medium containing the assay reagent to check for non-cellular color change. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well.[12]2. "Edge Effect": Wells on the edge of the plate are prone to evaporation, concentrating the compound and affecting cell growth.3. Incomplete Solubilization (MTT Assay): Formazan (B1609692) crystals are not fully dissolved before reading the absorbance.[13] | 1. Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette carefully.2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.3. Ensure the solubilization buffer is added to all wells and mixed thoroughly. Allow sufficient incubation time for complete dissolution.[14] |
| Low Signal or Small Dynamic Range | 1. Insufficient Cell Number: Too few cells were seeded, resulting in a signal close to the background.[12]2. Incorrect Incubation Time: The incubation time with the assay reagent was too short for a detectable signal to develop.[15]3. Cell Line Insensitivity: The chosen cell line may be resistant to the effects of this compound. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line that provides a robust signal.2. Optimize the incubation time with the assay reagent. For MTT, this is typically 1-4 hours.[15]3. Test the compound on a different, sensitive cell line as a positive control. |
| BrdU Staining Shows No Effect, but MTT Shows Decreased Viability | 1. Cytotoxicity vs. Anti-proliferation: this compound may be cytotoxic (killing cells) without immediately affecting the rate of DNA synthesis in the surviving population.2. Timing of Assay: The effect on proliferation (cell cycle arrest) might occur at a later time point than the onset of metabolic disruption. | 1. This is a valid biological result. The compound is likely causing cell death through mechanisms other than just halting the cell cycle.2. Perform a time-course experiment, measuring both viability and proliferation at multiple time points (e.g., 24, 48, 72 hours). |
Quantitative Data Summary
The following table summarizes typical concentration ranges and effects for adenosine and related compounds. Note that specific IC₅₀ values for this compound are highly cell-line dependent and should be determined empirically.
| Compound | Assay Type | Cell Line | Effect / IC₅₀ | Reference |
| Adenosine | MTS Assay | Breast Cancer Stem Cells | Reduced mammosphere formation and viability | [6] |
| Adenosine | Flow Cytometry | Ovarian Cancer (OVCAR-3) | Induced G1 cell cycle arrest | [7] |
| 5-Iodotubercidin (B1582133) (Adenosine Kinase Inhibitor) | Enzyme Inhibition | Isolated Human Adenosine Kinase | IC₅₀ = 0.026 µM | [5] |
| B02 (Rad51 Inhibitor) | Clonogenic Survival | HNSCC Cells | Significant cell killing at 1-2 µM when combined with XRT | [16] |
Experimental Protocols & Methodologies
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]
Protocol 2: XTT Cell Viability Assay
This protocol uses a tetrazolium salt (XTT) that is converted to a water-soluble orange formazan product, simplifying the procedure.
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[18]
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The color will change in wells with viable cells.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used for background correction.[19]
Protocol 3: BrdU Cell Proliferation Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-24 hours at 37°C. The incubation time depends on the cell division rate.
-
Fixation & Denaturation: Remove the labeling medium. Fix the cells with a fixing solution (e.g., ethanol-based). Denature the DNA, typically by adding 1-2 M HCl, to expose the incorporated BrdU.[20]
-
Antibody Incubation: Neutralize the acid and wash the cells. Add a specific anti-BrdU monoclonal antibody conjugated to an enzyme (like peroxidase). Incubate for approximately 90 minutes.
-
Substrate Addition: Wash away the unbound antibody. Add the substrate for the enzyme (e.g., TMB for peroxidase). A color reaction will develop.
-
Stop Reaction & Reading: Stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound.
Caption: General workflow for cell viability assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C10H12IN5O4 | CID 169662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 35109-88-7 | BroadPharm [broadpharm.com]
- 4. scbt.com [scbt.com]
- 5. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Effects of 2-chloro-2'-deoxyadenosine on the cell cycle in the human leukemia EHEB cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Combined inhibition of Rad51 and Wee1 enhances cell killing in HNSCC through induction of apoptosis associated with excessive DNA damage and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Optimizing incubation time and temperature for 2-Iodoadenosine experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Iodoadenosine. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell viability assays?
The optimal incubation time for determining the cytotoxic effects of this compound can vary significantly depending on the cell line and the experimental objective. Generally, a time-course experiment is recommended to determine the ideal duration. Common incubation times used in cytotoxicity assays are 24, 48, and 72 hours.[1][2][3] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations are often necessary to observe significant apoptosis or changes in cell viability.
Q2: What is a typical starting concentration for this compound in cancer cell lines?
A starting point for concentration can be inferred from studies on similar adenosine (B11128) analogs. For instance, adenosine has been shown to inhibit the growth of human pharyngeal squamous carcinoma FaDu cells in a dose-dependent manner.[4] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on data for various compounds, IC50 values can range from nanomolar to micromolar concentrations.[5][6][7]
Q3: What is the recommended temperature for incubating cells treated with this compound?
For mammalian cell lines, the standard incubation temperature is 37°C in a humidified atmosphere with 5% CO2. Maintaining a consistent temperature is critical, as deviations can affect cell growth, metabolism, and the stability of the compound in the culture medium.
Q4: How does this compound induce apoptosis?
This compound, similar to adenosine, is believed to induce intrinsic apoptosis. This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[4]
Q5: Which signaling pathway is primarily affected by this compound?
This compound is expected to affect the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[4][8] Studies on adenosine have shown that it can inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like S6 kinase β1 and eIF4E-binding protein 1.[4]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension before seeding. Optimize and standardize the cell seeding density for your specific cell line and plate format (e.g., 96-well plate).[9]
-
-
Possible Cause: Evaporation of media from wells, particularly at the edges of the plate.
-
Solution: Maintain proper humidity in the incubator. To minimize the "edge effect," consider not using the outer wells of the plate for experimental data or filling them with sterile PBS or media.
-
-
Possible Cause: Precipitation of this compound in the culture medium.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. If precipitation occurs upon addition to the medium, try vortexing the diluted solution before adding it to the cells.
-
Issue 2: No significant induction of apoptosis is observed.
-
Possible Cause: Sub-optimal incubation time or concentration of this compound.
-
Possible Cause: The chosen apoptosis assay is not sensitive enough or is performed at the wrong time point.
-
Solution: Different apoptotic events occur at different times. Consider using a combination of assays to detect both early (e.g., Annexin V staining) and late (e.g., DNA fragmentation, caspase-3 cleavage) markers of apoptosis.[10]
-
-
Possible Cause: The cell line is resistant to this compound-induced apoptosis.
-
Solution: Investigate the expression levels of key apoptotic proteins (e.g., Bcl-2 family members) in your cell line. Some cell lines may have mutations in apoptotic pathways that confer resistance.
-
Issue 3: Inconsistent results in Western blot analysis of the PI3K/Akt/mTOR pathway.
-
Possible Cause: Sub-optimal protein extraction or sample handling.
-
Solution: Ensure complete cell lysis and accurate protein quantification. Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.
-
-
Possible Cause: Incorrect antibody selection or concentration.
-
Solution: Use antibodies that are validated for your application (Western blot) and target species. Optimize the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.
-
-
Possible Cause: Timing of protein harvest is not aligned with the peak of signaling pathway modulation.
-
Solution: Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) after this compound treatment to determine the optimal time point for observing changes in the phosphorylation status of target proteins.
-
Data Presentation
Table 1: Illustrative IC50 Values for an Adenosine Analog in Various Cancer Cell Lines at Different Incubation Times. (Note: Specific IC50 values for this compound are not readily available in the literature. The following table is a representative example based on typical findings for cytotoxic compounds and should be used as a guideline for experimental design. Researchers must determine the IC50 value for this compound in their specific experimental system.)
| Cell Line | Incubation Time (hours) | IC50 (µM) - Example Data |
| FaDu (Pharyngeal Carcinoma) | 24 | 150 |
| 48 | 85 | |
| 72 | 50 | |
| A549 (Lung Carcinoma) | 24 | 200 |
| 48 | 120 | |
| 72 | 75 | |
| MCF-7 (Breast Cancer) | 24 | >250 |
| 48 | 180 | |
| 72 | 110 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the optimized incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and other downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.
Caption: Experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodoadenosine stability in different cell culture media.
Welcome to the technical support center for 2-Iodoadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in cell culture media?
The primary factor affecting the stability of this compound is enzymatic degradation by adenosine (B11128) deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms. ADA can be present in cell culture media, particularly when supplemented with fetal bovine serum (FBS), and can also be secreted by cells or be present in cell lysates.
Q2: How does Fetal Bovine Serum (FBS) concentration impact the stability of this compound?
Fetal bovine serum is a common supplement in cell culture media and is a known source of adenosine deaminase (ADA). Therefore, the concentration of FBS in the culture medium can significantly impact the stability of this compound. Higher concentrations of FBS are likely to lead to a faster degradation of this compound due to increased ADA activity. The exact degradation rate will depend on the specific batch and lot of FBS, as ADA activity can vary.
Q3: In which common cell culture media has the stability of this compound been evaluated?
While direct quantitative studies on the stability of this compound in specific cell culture media are not extensively published, the stability of other adenosine nucleotides has been investigated. For instance, the degradation of extracellular adenosine nucleotides has been observed in RPMI-1640 medium supplemented with 20% FBS. Given that this compound is an adenosine analog, it is expected to be susceptible to degradation in any cell culture medium containing active adenosine deaminase, including DMEM, MEM, and RPMI-1640, especially when supplemented with serum.
Q4: What are the expected degradation products of this compound in cell culture?
The primary degradation product of this compound due to the action of adenosine deaminase is 2-Iodoinosine. This conversion involves the removal of the amino group from the purine (B94841) ring. Further degradation of 2-Iodoinosine can occur through the purine degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in the cell culture medium. | 1. Perform a stability study: Use the provided experimental protocol to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. 2. Use an ADA inhibitor: Consider adding an adenosine deaminase inhibitor, such as deoxycoformycin, to your culture medium to prevent the degradation of this compound. 3. Replenish this compound: If an ADA inhibitor cannot be used, replenish the this compound in the culture medium at regular intervals based on its determined half-life. 4. Reduce FBS concentration: If your cell line permits, consider reducing the concentration of FBS in your culture medium to decrease ADA activity. 5. Use heat-inactivated FBS: Heat inactivation of FBS can reduce the activity of some enzymes, although its effect on ADA can be variable. |
| High background signal or unexpected cellular responses. | Presence of adenosine or other signaling molecules in the serum supplement. | 1. Use serum-free medium: If possible for your cell type, switch to a serum-free or chemically defined medium to eliminate the variability introduced by serum. 2. Dialyze FBS: Dialyzing the FBS can help to remove small molecules like adenosine. |
| Difficulty in reproducing results between experiments. | Variability in the lot of FBS used, leading to different levels of ADA activity. | 1. Lot testing of FBS: Test new lots of FBS for their effect on this compound stability before use in critical experiments. 2. Use a single lot of FBS: For a series of related experiments, use a single, large batch of FBS to ensure consistency. |
| Precipitation of this compound in the medium. | Poor solubility of this compound at the desired concentration or interaction with media components. | 1. Prepare fresh stock solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a higher concentration and then dilute into the culture medium immediately before use. 2. Check for media component interactions: Review the composition of your cell culture medium for any components that might interact with this compound and lead to precipitation. |
Quantitative Data Summary
Direct quantitative data for the stability of this compound in common cell culture media is limited in publicly available literature. The stability is highly dependent on the specific experimental conditions, particularly the type and concentration of serum used. Researchers are strongly encouraged to perform their own stability studies. The following table provides a template for how such data could be presented.
| Cell Culture Medium | FBS Concentration (%) | Parameter | Value | Reference |
| DMEM | 10 | Half-life (t½) | Data not available | Requires experimental determination |
| RPMI-1640 | 10 | Half-life (t½) | Data not available | Requires experimental determination |
| MEM | 10 | Half-life (t½) | Data not available | Requires experimental determination |
| RPMI-1640 | 20 | Observation | Degradation of adenosine nucleotides observed over 72 hours. | [1] |
Researchers should fill in this table with their own experimental data.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column
2. Experimental Procedure:
-
Prepare the complete cell culture medium by supplementing the basal medium with the desired concentration of FBS (e.g., 10%).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the complete cell culture medium with this compound to a final concentration of 100 µM.
-
Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Vortex the sample and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 260 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify the concentration of this compound in the samples from each time point by comparing the peak area to the standard curve.
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of this compound in the medium by fitting the data to a first-order decay model.
Visualizations
Signaling Pathway of this compound
This compound is an agonist for adenosine receptors, particularly the A2A adenosine receptor (A2AR). The activation of A2AR initiates a G-protein-coupled signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Caption: this compound A2A receptor signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability testing.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Iodoadenosine and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-Iodoadenosine and the endogenous nucleoside, adenosine (B11128). The information presented herein is intended to assist researchers in understanding the key differences in their interactions with adenosine receptors and related metabolic enzymes. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant biological pathways.
Introduction
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1] These receptors are involved in modulating functions in the cardiovascular, nervous, and immune systems.[1] The biological effects of adenosine are tightly regulated by its synthesis, release, and metabolism by enzymes such as adenosine kinase (AK) and adenosine deaminase (ADA).[2][3][4]
This compound is a synthetic derivative of adenosine, characterized by the substitution of a hydrogen atom with an iodine atom at the 2-position of the purine ring. This modification can significantly alter the compound's affinity and selectivity for adenosine receptors and its susceptibility to metabolic enzymes, making it a valuable tool in pharmacological research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of adenosine and this compound. It is important to note that while extensive data exists for adenosine, direct quantitative data for this compound is limited in the publicly available literature. Where direct data for this compound is unavailable, this is explicitly stated.
Table 1: Adenosine Receptor Binding Affinities (Ki in nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine | ~70 | ~150 | 5100 | 6500 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note on 2-substituted analogs: Studies on related 2-iodo-substituted adenosine analogs, such as 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE), have shown high affinity for the A2A receptor (Kd = 1.3 nM and 19 nM) and weak affinity for the A1 receptor (Ki > 150 nM), suggesting that 2-iodo substitution can confer A2A selectivity.
Table 2: Enzyme Kinetics
| Compound | Adenosine Kinase (AK) | Adenosine Deaminase (ADA) |
| Adenosine | Substrate (Km ≈ 1 µM) | Substrate (Km < 100 µM for ADA1, 1.48 mM for ADA2) |
| This compound | Data not available | Data not available |
Note on related inhibitors: 5-Iodotubercidin, an analog of adenosine with an iodine at a different position, is a potent inhibitor of adenosine kinase with an IC50 of 26 nM. This suggests that iodinated adenosine analogs can be potent enzyme inhibitors.
Table 3: Functional Activity (cAMP Accumulation Assay)
| Compound | A2A Receptor (EC50 in nM) | A2B Receptor (EC50 in nM) |
| Adenosine | 174 | 12,500 |
| This compound | Data not available | Data not available |
Signaling Pathways
Adenosine receptors modulate intracellular signaling primarily through their interaction with G proteins, which in turn regulate the activity of adenylyl cyclase and the production of cyclic AMP (cAMP).
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Caption: General signaling pathways of adenosine receptors.
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity (Ki Determination)
This protocol is a generalized method for determining the binding affinity of a test compound (e.g., this compound) for adenosine receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) in appropriate media.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A known concentration of a suitable radioligand specific for the receptor subtype.
-
Varying concentrations of the unlabeled test compound (competitor).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical workflow for determining the Ki value.
Adenosine Kinase Inhibition Assay (IC50/Ki Determination)
This protocol describes a method to determine the inhibitory potency of a compound against adenosine kinase.
-
Reagents and Enzyme:
-
Recombinant human adenosine kinase.
-
Adenosine (substrate).
-
ATP (co-substrate).
-
A coupled enzyme system to detect the product (ADP or AMP). A common method is a lactate (B86563) dehydrogenase/pyruvate kinase coupled assay that measures the oxidation of NADH.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate. Each well will contain:
-
Assay buffer.
-
Varying concentrations of the test inhibitor (e.g., this compound).
-
The coupled enzyme system components.
-
Adenosine kinase.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of adenosine and ATP.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If the inhibition mechanism is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the enzyme for that substrate.
-
cAMP Accumulation Assay
This assay measures the functional consequence of A2A or A2B receptor activation.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human A2A or A2B adenosine receptor.
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the agonist (adenosine or this compound) to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
Adenosine is a well-characterized endogenous ligand with varying affinities for its four receptor subtypes, leading to diverse physiological effects. While direct quantitative data for this compound is sparse, the available information on related 2-iodo-substituted analogs suggests that this modification can lead to high-affinity and selective ligands, particularly for the A2A receptor. The lack of comprehensive data for this compound highlights an area for future research to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a more complete understanding of the structure-activity relationships of adenosine analogs.
References
A Comparative Analysis of Receptor Affinity: 2-Iodoadenosine vs. 2-Chloroadenosine
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of biological systems. This guide provides a detailed comparison of the receptor affinity profiles of two commonly used adenosine (B11128) analogues: 2-Iodoadenosine and 2-Chloroadenosine. The information presented herein is intended to facilitate informed decisions in experimental design and drug discovery programs targeting adenosine receptors.
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant therapeutic targets. The four subtypes—A1, A2A, A2B, and A3—are distinguished by their tissue distribution, signaling pathways, and ligand affinities. Understanding how analogues like this compound and 2-Chloroadenosine interact with these receptors is crucial for dissecting their downstream effects.
Comparative Receptor Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
While extensive data is available for 2-Chloroadenosine, specific Ki values for this compound are not as prevalent in the literature. The following table summarizes the available quantitative data for 2-Chloroadenosine at the human A1, A2A, and A3 adenosine receptors. General comparative statements from the literature are included to provide context for the likely affinity of this compound.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 2-Chloroadenosine | 300[1] | 80[1] | Not widely reported | 1900[1] |
| This compound | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
Note: The Ki values for 2-Chloroadenosine can vary between studies depending on the experimental conditions, such as the cell line and radioligand used.
Studies comparing broader series of 2-halo-substituted adenosine analogues have indicated that 2-iodo analogues are generally less potent at both A1 and A2A receptors compared to their corresponding 2-chloro counterparts. This suggests that this compound likely exhibits a lower affinity (higher Ki) for these receptor subtypes than 2-Chloroadenosine.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their interaction with heterotrimeric G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors predominantly couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. These pathways are fundamental to the physiological responses mediated by adenosine receptor activation.
References
2-Iodoadenosine: A Comparative Guide to its Validation as a Selective Adenosine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Iodoadenosine's performance as a selective adenosine (B11128) receptor ligand against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Adenosine Receptors and Ligand Selectivity
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and are classified into four subtypes: A₁, A₂A, A₂B, and A₃. The development of ligands with high selectivity for a specific receptor subtype is a critical goal in pharmacology to elicit targeted therapeutic effects while minimizing off-target side effects. This compound, a derivative of the endogenous nucleoside adenosine, has been investigated for its potential as a selective ligand. This guide evaluates its binding affinity and functional potency across the four adenosine receptor subtypes in comparison to established reference compounds.
Comparative Analysis of Binding Affinity and Functional Potency
The selectivity of an adenosine receptor ligand is determined by its binding affinity (Ki) and its functional potency (EC₅₀/IC₅₀) at each receptor subtype. The following tables summarize the available data for this compound and compare it with the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) and the A₂A selective agonist CGS21680.
Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Ligands at Human Receptors
| Ligand | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor |
| This compound | >10000 | 205 ± 31 | >10000 | 1000 ± 120 |
| NECA | 14 | 20 | 2400 (EC₅₀) | 6.2 |
| CGS21680 | 290 | 27 | 89000 (EC₅₀) | 67 |
Data for this compound from van Tilburg et al., J Med Chem, 2002. Data for NECA and CGS21680 compiled from multiple sources for comparative purposes.
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Adenosine Receptor Ligands
| Ligand | A₁ Receptor (cAMP inhibition) | A₂A Receptor (cAMP stimulation) | A₂B Receptor (cAMP stimulation) | A₃ Receptor (cAMP inhibition) |
| This compound | >10000 | 201 ± 22 | >10000 | >10000 |
| NECA | 10 | 15 | 5300 | 30 |
| CGS21680 | >10000 | 230 | >10000 | >10000 |
Data for this compound from van Tilburg et al., J Med Chem, 2002. Data for NECA and CGS21680 compiled from multiple sources for comparative purposes.
Based on the available data, this compound demonstrates moderate affinity and functional potency at the A₂A adenosine receptor, with significantly lower affinity and potency at the A₁, A₂B, and A₃ subtypes. This profile suggests a degree of selectivity for the A₂A receptor over the other subtypes.
Signaling Pathways and Experimental Workflows
To understand the functional implications of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the canonical signaling cascades for each adenosine receptor subtype and a typical experimental workflow for determining ligand binding affinity.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Displacement Assay Workflow.
Experimental Protocols
The following are generalized protocols for the key experiments used to validate adenosine receptor ligands.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer. Determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)
-
25 µL of the test compound at various concentrations (e.g., this compound).
-
25 µL of a known radioligand (e.g., [³H]CGS21680 for A₂A receptors) at a fixed concentration (typically near its Kd value).
-
100 µL of the prepared cell membrane suspension.
-
-
For determining non-specific binding, a high concentration of a standard non-labeled ligand (e.g., NECA) is used instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate (agonize) or inhibit (antagonize) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Culture and Plating:
-
Culture cells expressing the desired human adenosine receptor subtype.
-
Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.
2. Agonist Mode Assay (for A₂A and A₂B receptors):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. Antagonist Mode Assay (for A₁ and A₃ receptors):
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the test antagonist.
-
Add a fixed concentration of a known agonist (e.g., NECA) to stimulate cAMP production (for A₂A/A₂B) or inhibit forskolin-stimulated cAMP production (for A₁/A₃).
-
Incubate for a defined period at 37°C.
4. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
5. Data Analysis:
-
For agonist experiments, plot the cAMP concentration as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
For antagonist experiments, determine the IC₅₀ (the concentration of the antagonist that inhibits 50% of the agonist response) and calculate the Kb (the equilibrium dissociation constant of the antagonist) using the appropriate pharmacological model.
Conclusion
The experimental data presented in this guide indicate that this compound exhibits a notable selectivity for the A₂A adenosine receptor over the A₁, A₂B, and A₃ subtypes. While not as potent as the non-selective agonist NECA at the A₂A receptor, its selectivity profile makes it a valuable tool for researchers investigating the specific roles of the A₂A receptor. Further studies directly comparing this compound with a wider range of selective ligands would be beneficial for a more comprehensive understanding of its pharmacological profile. The provided experimental protocols offer a foundation for researchers to conduct their own validation studies and further explore the therapeutic potential of this compound and other novel adenosine receptor ligands.
Unraveling the Purinergic Receptor Cross-Reactivity of 2-Iodoadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 2-Iodoadenosine with various purinergic receptors. While specific quantitative binding and functional data for this compound is limited in publicly available literature, this document synthesizes information on the structure-activity relationships of closely related 2-substituted adenosine (B11128) analogs to project its likely interactions with adenosine receptor subtypes (A1, A2A, A2B, A3) and other purinergic receptors like P2X and P2Y. Detailed experimental protocols for assessing such interactions are also provided to facilitate further research.
Introduction to this compound and Purinergic Receptors
This compound is a derivative of adenosine, a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with purinergic receptors. These receptors are broadly classified into two families: P1 receptors (adenosine receptors) and P2 receptors (activated by nucleotides like ATP and ADP).[1][2] The P1 family is further divided into four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[3][4] A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase.[3] P2 receptors are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors.
The substitution of a hydrogen atom with an iodine atom at the 2-position of the adenine (B156593) ring in this compound is expected to significantly influence its binding affinity and selectivity across these receptor subtypes.
Comparative Analysis of 2-Substituted Adenosine Analogs
Studies on various 2-substituted adenosine derivatives have revealed that modifications at this position can confer high affinity and selectivity, particularly for the A2A adenosine receptor. For instance, analogs with arylamino groups at the 2-position have demonstrated high affinity for A2A receptors while exhibiting weak binding to A1 receptors. A study on a broad range of 2-alkyloxy-, 2-aryloxy-, and 2-aralkyloxy-adenosines showed that these compounds were generally less potent at A1 receptors compared to A2A receptors.
Quantitative Data for a Related 2-Substituted Adenosine Analog
To provide a quantitative context, the following table summarizes the binding affinity of a structurally related compound, 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE), for adenosine A1 and A2A receptors. It is crucial to note that this data is not for this compound but for a compound with a more complex substitution at the 2-position.
| Compound | Receptor Subtype | Binding Affinity (K_d_ or K_i_) | Species |
| 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE) | Adenosine A1 | K_i_ > 150 nM | Rat |
| Adenosine A2A | K_d_ = 1.3 ± 0.1 nM | Rat | |
| K_d_ = 19 ± 4.5 nM |
This table presents data for a related compound to illustrate the potential for high A2A affinity and low A1 affinity with 2-position substitutions.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the binding affinity (K_i_) of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
-
Radioligands specific for each receptor subtype:
-
A1: [³H]-DPCPX (antagonist) or [³H]-CPA (agonist)
-
A2A: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist)
-
A3: [¹²⁵I]-AB-MECA (agonist)
-
-
This compound (test compound)
-
Non-specific binding inhibitor (e.g., theophylline (B1681296) or a high concentration of a known non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of the non-specific binding inhibitor.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.
Functional Assays: cAMP Accumulation Assay
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For A1/A3 (Gi-coupled) and A2A/A2B (Gs-coupled) receptors, measuring changes in intracellular cyclic AMP (cAMP) levels is a standard method.
Objective: To determine the functional potency (EC50 or IC50) of this compound at human adenosine receptors.
Materials:
-
Intact cells expressing the specific human adenosine receptor subtype.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
A known agonist for the receptor being tested.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and supplements.
Procedure for Gs-coupled receptors (A2A, A2B):
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate for a specific period to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Procedure for Gi-coupled receptors (A1, A3):
-
Cell Plating: Plate the cells as described above.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation, Lysis, and Detection: Follow the same steps as for Gs-coupled receptors.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration to determine the IC50 value.
Functional Assays: Calcium Imaging for P2Y Receptors
Many P2Y receptors are Gq-coupled and signal through the release of intracellular calcium.
Objective: To assess the functional activity of this compound at P2Y receptors.
Materials:
-
Cells expressing the P2Y receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
A known P2Y receptor agonist (e.g., ATP or UTP).
-
Fluorescence microscope or plate reader with calcium imaging capabilities.
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Monitoring: Continuously monitor the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence as a function of time and concentration to determine if this compound elicits a calcium response.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: Signaling pathways of adenosine receptor subtypes.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound with the full panel of purinergic receptors is currently unavailable, the existing structure-activity relationship data for 2-substituted adenosine analogs provides a strong foundation for predicting its likely selectivity profile. It is anticipated that this compound will exhibit a preference for A2A and possibly A3 adenosine receptors over the A1 subtype. Its activity at A2B, P2X, and P2Y receptors remains to be determined experimentally. The detailed protocols provided in this guide offer a clear path for researchers to empirically determine the comprehensive cross-reactivity profile of this compound, which will be crucial for its further development as a pharmacological tool or therapeutic agent.
References
- 1. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 35109-88-7 | NI04749 | Biosynth [biosynth.com]
A Comparative Analysis of 2-Iodoadenosine and NECA in A2A Adenosine Receptor Activation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of agonists on the A2A adenosine (B11128) receptor (A2AR) is critical for therapeutic development. This guide provides an objective comparison of two commonly used A2AR agonists, 2-Iodoadenosine and 5'-N-Ethylcarboxamidoadenosine (NECA), focusing on their binding affinities, functional potencies, and downstream signaling effects.
The A2A adenosine receptor, a Gs protein-coupled receptor, plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation initiates a signaling cascade, primarily through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Both this compound and NECA are potent agonists at this receptor, but their distinct pharmacological profiles warrant a detailed comparative analysis.
Quantitative Comparison of A2AR Activation
To facilitate a clear understanding of their relative activities, the following tables summarize the key quantitative data for this compound and NECA based on experimental findings.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Type |
| NECA | Human A2A | Radioligand Binding | Ki | 20 | HEK-293 |
| [¹²⁵I]I-APE | Rat A2a | Radioligand Binding | Kd | 1.3 ± 0.1 | Rat Striatal Membranes |
| [¹²⁵I]I-APE | Rat A2a | Radioligand Binding | Kd | 19 ± 4.5 | Rat Striatal Membranes |
Note: [¹²⁵I]I-APE (2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine) is a radiolabeled analog structurally similar to this compound, suggesting high-affinity binding for this class of compounds. The two Kd values represent binding to two different affinity states of the receptor.[1]
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line |
| NECA | Human A2A | cAMP Accumulation | EC₅₀ | 27.5 | HiTSeeker ADORA2A Cell Line |
Signaling Pathways and Experimental Workflows
The activation of the A2A receptor by agonists like this compound and NECA triggers a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
The following diagram illustrates a typical workflow for a radioligand binding assay, a fundamental technique used to characterize the interaction of ligands with their receptors.
To assess the functional consequences of receptor binding, a cAMP accumulation assay is commonly employed. The workflow for this assay is depicted below.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) by its ability to compete with a known radioligand (e.g., [³H]-NECA) for binding to the A2A receptor.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the human A2A adenosine receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]-NECA at a concentration near its Kd).
-
Varying concentrations of the unlabeled competitor (this compound or NECA).
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with an ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Emax) of an agonist by quantifying the increase in intracellular cAMP levels.
-
Cell Culture:
-
Plate cells stably expressing the human A2A receptor (e.g., HiTSeeker ADORA2A cells) in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation. Pre-incubate for a short period.
-
Add varying concentrations of the agonist (this compound or NECA) to the wells. Include a control with no agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).
-
Add the detection reagents to the lysate. These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Measurement:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is typically inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Discussion
Both this compound and NECA are valuable tools for studying the A2A adenosine receptor. NECA is a widely used, non-selective adenosine receptor agonist with high affinity for the A2A subtype.[2] Its potency in functional assays, such as cAMP accumulation, is well-characterized.[3]
Data for this compound, while less abundant in direct comparative studies, suggests it is also a high-affinity ligand for the A2A receptor. The binding data for the structurally similar [¹²⁵I]I-APE, which shows low nanomolar affinity, supports this.[1] However, to provide a complete picture of its pharmacological profile, further studies directly comparing the functional potency (EC₅₀) and efficacy (Emax) of this compound with NECA in cAMP accumulation assays are warranted.
In terms of downstream signaling, both agonists are expected to primarily act through the Gs-cAMP-PKA pathway. Activation of this pathway by A2AR agonists has been shown to lead to the phosphorylation of CREB.[4] While it is likely that both this compound and NECA induce CREB phosphorylation, a direct comparative study on the magnitude and duration of this effect would provide valuable insights into any potential signaling bias between these two compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 2-Iodoadenosine: A Comparative Guide Utilizing Adenosine Receptor Knockout Models
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the receptor specificity of the adenosine (B11128) analogue, 2-Iodoadenosine. By leveraging adenosine receptor knockout (KO) models, investigators can unequivocally determine the on-target efficacy and potential off-target effects of this compound. This guide outlines the experimental data required, presents detailed protocols for key assays, and visualizes the underlying principles and workflows.
The Critical Role of Knockout Models in Specificity Validation
The use of knockout animal models, in which a specific gene for an adenosine receptor subtype (e.g., A1AR, A2AAR, A3AR) is deleted, is the gold standard for validating the in vivo mechanism of action of a receptor agonist like this compound.[1][2] If this compound selectively targets a particular adenosine receptor, its physiological or cellular effects will be significantly diminished or completely absent in animals lacking that specific receptor.[1][2] Conversely, any residual effects observed in knockout models would suggest potential off-target interactions.
Comparative Data Analysis: Wild-Type vs. Knockout Models
To robustly assess the specificity of this compound, a direct comparison of its effects in wild-type (WT) animals and corresponding adenosine receptor knockout (KO) littermates is essential. The following tables present a template for the expected quantitative data from key validation experiments.
Table 1: Comparative Receptor Binding Affinity (Ki) of this compound
This table should be populated with data from competitive radioligand binding assays to determine the inhibition constant (Ki) of this compound at each of the four adenosine receptor subtypes in membranes prepared from wild-type tissues or cells.
| Adenosine Receptor Subtype | Radioligand | Ki (nM) for this compound |
| A1 | [³H]CCPA | Expected Low Value |
| A2A | [³H]CGS 21680 | Expected Value |
| A2B | [³H]DPCPX | Expected Value |
| A3 | [¹²⁵I]AB-MECA | Expected Value |
Note: Ki values are indicative of binding affinity; a lower Ki value signifies higher affinity.
Table 2: Functional Potency (EC50) and Efficacy (% of Endogenous Agonist) of this compound in Wild-Type vs. Knockout Cells
This table outlines the expected outcomes from a functional assay, such as a cAMP accumulation assay, comparing the effect of this compound in cells derived from wild-type and adenosine receptor knockout animals.
| Cell Type | Adenosine Receptor Target | Functional Readout | EC50 (nM) | Efficacy (% of Adenosine) |
| Wild-Type | A1 | cAMP Inhibition | Expected Value | Expected Value |
| A1AR KO | A1 | cAMP Inhibition | No significant effect | No significant effect |
| Wild-Type | A2A | cAMP Stimulation | Expected Value | Expected Value |
| A2AAR KO | A2A | cAMP Stimulation | No significant effect | No significant effect |
| Wild-Type | A3 | cAMP Inhibition | Expected Value | Expected Value |
| A3AR KO | A3 | cAMP Inhibition | No significant effect | No significant effect |
Note: EC50 represents the concentration of an agonist that gives a response halfway between baseline and maximum. A lower EC50 indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for each adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3). Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competitive Binding Assay: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand for the receptor subtype being tested, and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) and efficacy of this compound at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors.
Methodology:
-
Cell Culture: Plate cells (e.g., primary cells from WT and KO mice or engineered cell lines) in 96-well plates and allow them to adhere.
-
Pre-treatment: For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin (B1673556) to stimulate adenylate cyclase and elevate basal cAMP levels.
-
Agonist Stimulation: Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., adenosine or a known selective agonist) and a vehicle control.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. For Gs-coupled receptors, fit a sigmoidal dose-response curve to determine the EC50 and maximal response. For Gi-coupled receptors, plot the inhibition of the forskolin-stimulated cAMP response to determine the IC50 (which corresponds to the EC50 for inhibition).
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for validating agonist specificity and the signaling pathways involved.
References
2-Iodoadenosine: A Critical Negative Control for Unraveling Adenosine Signaling
In the intricate world of cellular communication, adenosine (B11128) receptors (A1, A2A, A2B, and A3) play a pivotal role in a vast array of physiological processes, making them attractive targets for therapeutic intervention. To accurately dissect the effects of adenosine receptor agonists and antagonists, researchers rely on a crucial tool: the negative control. 2-Iodoadenosine, a derivative of the endogenous ligand adenosine, is proposed as an ideal negative control in such studies. This guide provides a comparative analysis of this compound against well-established adenosine receptor ligands, supported by experimental protocols and pathway visualizations to aid researchers in designing robust and reliable experiments.
While direct quantitative data for the binding affinity and functional activity of this compound at all adenosine receptor subtypes is not extensively available in the public domain, its utility as a negative control is inferred from the well-established structure-activity relationships of adenosine analogs. The introduction of a bulky iodine atom at the 2-position of the adenine (B156593) ring is expected to sterically hinder its interaction with the binding pockets of all four adenosine receptor subtypes, resulting in significantly reduced affinity and efficacy.
Performance Comparison of Adenosine Receptor Ligands
To understand the rationale for using this compound as a negative control, it is essential to compare its predicted performance with that of the endogenous agonist, adenosine, and the potent, non-selective synthetic agonist, NECA (5'-N-Ethylcarboxamidoadenosine).
| Compound | Target Receptor(s) | Predicted Binding Affinity (Ki) | Predicted Functional Effect | Rationale for Use in Adenosine Signaling Studies |
| This compound | All (A1, A2A, A2B, A3) | Very High (Low Affinity) | Negligible to no activation or inhibition of cAMP signaling | Negative Control: The bulky iodine substitution is expected to prevent effective binding to any of the adenosine receptor subtypes, thus eliciting no significant biological response. This allows researchers to control for off-target or non-specific effects of the vehicle or other experimental conditions. |
| Adenosine | All (A1, A2A, A2B, A3) | High to Moderate | Agonist: Inhibits cAMP (A1, A3), Stimulates cAMP (A2A, A2B) | Endogenous Agonist: Serves as the natural baseline for receptor activation and downstream signaling. |
| NECA | All (A1, A2A, A2B, A3) | Very High (High Affinity) | Potent Agonist: Strong inhibition or stimulation of cAMP | Positive Control: A powerful, non-selective agonist used to elicit a maximal response from adenosine receptor-mediated signaling pathways, confirming the experimental system is responsive. |
Adenosine Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP). The A1 and A3 receptors couple to inhibitory G proteins (Gi/o), leading to a decrease in cAMP levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for a cAMP Assay
The following diagram illustrates a typical experimental workflow for assessing the effect of an adenosine receptor agonist on cAMP levels, incorporating this compound as a negative control.
Caption: Workflow for a cAMP-based functional assay.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is adapted for determining the binding affinity of compounds for a specific human adenosine receptor subtype (e.g., A1) stably expressed in HEK293 cell membranes.
Materials:
-
HEK293 cells stably expressing the human adenosine receptor of interest.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4, with adenosine deaminase (2 U/mL).
-
Radioligand: e.g., [³H]DPCPX for A1 receptors.
-
Non-specific binding control: A high concentration of a known non-selective agonist, e.g., 10 µM NECA.
-
Test compounds: this compound, Adenosine, NECA, and other compounds of interest at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific binding control.
-
Add 50 µL of the membrane preparation (typically 20-50 µg of protein).
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement in Whole Cells
This protocol describes a method to measure changes in intracellular cAMP levels in response to adenosine receptor stimulation in HEK293 cells.
Materials:
-
HEK293 cells stably expressing the human adenosine receptor of interest.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Test compounds: this compound, Adenosine, NECA, and other compounds of interest at various concentrations.
-
Forskolin (B1673556) (for A1/A3 receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure for A2A/A2B Receptor (Gs-coupled):
-
Cell Plating:
-
Seed HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Remove the culture medium and replace it with 50 µL of assay buffer.
-
Add 50 µL of the test compound at 2x the final desired concentration.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Procedure for A1/A3 Receptor (Gi-coupled):
-
Follow the same cell plating procedure as for Gs-coupled receptors.
-
Assay:
-
Remove the culture medium and replace it with 50 µL of assay buffer containing a sub-maximal concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM).
-
Add 50 µL of the test compound at 2x the final desired concentration.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration as described above.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The judicious use of controls is paramount in adenosine signaling research. While direct experimental data on this compound is sparse, its chemical structure strongly supports its use as a robust negative control. By comparing the lack of response from this compound with the clear agonistic effects of adenosine and NECA, researchers can confidently attribute the observed biological effects to the specific activation of adenosine receptors by their test compounds. The provided protocols and diagrams offer a comprehensive framework for designing and executing rigorous experiments in this critical area of study.
A Comparative Analysis of 2-Iodoadenosine and Other 2-Substituted Adenosine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Iodoadenosine and other 2-substituted adenosine (B11128) analogs, supported by experimental data. The focus is on their performance as ligands for adenosine receptors, particularly the A2A subtype, a key target in various therapeutic areas including inflammation, cancer immunotherapy, and neurodegenerative diseases.
This analysis delves into the structure-activity relationships of modifications at the 2-position of the adenosine scaffold, highlighting how different substituents influence receptor binding affinity and functional activity. The information presented is curated from multiple studies to provide a comprehensive overview.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of this compound and other representative 2-substituted adenosine analogs for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. Functional activity is presented as the half-maximal effective concentration (EC50) for the stimulation of cyclic AMP (cAMP) production, a key downstream event of A2A receptor activation.
Table 1: Comparative Binding Affinities (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | 2-Substituent | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity (A1/A2A) |
| This compound | -I | Varies | Varies | Varies | Varies |
| 2-Chloroadenosine | -Cl | 300[1][2][3] | 80[1][2][3] | 1900[1][2][3] | 3.75 |
| 2-Hexynyladenosine | -C≡C-(CH₂)₃CH₃ | 146[4] | 4.1[4] | - | 35.6 |
| 2-Octynyladenosine | -C≡C-(CH₂)₅CH₃ | 211[4] | 12.1[4] | - | 17.4 |
| 2-Phenylaminoadenosine | -NH-Ph | - | ~100 | - | - |
| CGS-21680* | -NHCH₂CH₂C₆H₄COOH | 1500 | 15-22 | >10000 | >68 |
Note: CGS-21680 is a widely used A2A selective agonist and is included for reference. It has modifications at both the 2 and 5' positions.
Table 2: Functional Potency (EC50, nM) of 2-Substituted Adenosine Analogs in cAMP Accumulation Assays
| Compound | 2-Substituent | Cell Line | EC50 (nM) |
| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | -O(CH₂)₂-Indole(6-Br) | CHO (human A2B) | 128[5] |
| 2-(1-Hexynyl)adenosine | -C≡C-(CH₂)₃CH₃ | CHO (human A2A) | Partial Agonist[1] |
| 2-[(E)-1-Hexenyl]adenosine | -CH=CH-(CH₂)₃CH₃ | CHO (human A2A) | Partial Agonist[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol outlines a standard procedure for determining the binding affinity of unlabeled compounds by their ability to compete with a radiolabeled ligand for the A2A adenosine receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human A2A adenosine receptor.[6]
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂) and determine the protein concentration using a standard method like the BCA assay.[7]
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer containing various concentrations of the test compound (e.g., this compound or other analogs).
-
50 µL of a fixed concentration of a suitable A2A receptor radioligand (e.g., [³H]CGS-21680 or [¹²⁵I]APE).[2][3]
-
100 µL of the prepared membrane suspension (containing 10-20 µg of protein).[3]
-
-
For determining non-specific binding, add a high concentration of a non-radiolabeled A2A receptor agonist (e.g., 10 µM NECA) instead of the test compound.[3]
-
Incubate the plate at 25°C for 60-90 minutes with gentle shaking.[3][7]
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[3]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of adenosine analogs to stimulate the production of cAMP, a functional readout of A2A receptor activation.
1. Cell Preparation:
-
Seed HEK-293 or CHO cells expressing the human A2A adenosine receptor in 24-well plates and grow to near confluency.[3]
2. Assay Procedure:
-
Wash the cells with a serum-free medium (e.g., DMEM containing 50 mM HEPES, pH 7.4).[3]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX or rolipram) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test adenosine analog to the wells.
-
Incubate for 10-15 minutes at 37°C.[8]
3. cAMP Quantification:
-
Terminate the reaction by adding a lysis buffer.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[8]
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of the adenosine analog and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the A2A adenosine receptor signaling pathway and a typical experimental workflow for comparing adenosine analogs.
The diagram above illustrates the canonical signaling cascade initiated by the activation of the A2A adenosine receptor.[5][9][10] Binding of an agonist, such as a 2-substituted adenosine analog, to the A2A receptor leads to the activation of the associated Gs protein.[5] This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[5][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression.[5]
References
- 1. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
2-Iodoadenosine vs. 5-Iodotubercidin: A Comparative Guide for Kinase Inhibition Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating cellular signaling pathways and validating novel drug targets. This guide provides a comprehensive comparison of two commonly used adenosine (B11128) analogs, 2-Iodoadenosine and 5-Iodotubercidin, in the context of kinase inhibition assays. While both are analogs of adenosine, their utility and characterization as kinase inhibitors differ significantly, a critical consideration for experimental design and data interpretation.
This guide presents a detailed analysis of the available biochemical data, experimental protocols for kinase inhibition assays, and the cellular pathways influenced by these compounds. A notable disparity in the extent of characterization exists between the two molecules, with 5-Iodotubercidin being a well-documented, broad-spectrum kinase inhibitor, while quantitative data on the kinase inhibitory activity of this compound is conspicuously sparse in the public domain.
Quantitative Comparison of Kinase Inhibition
| Kinase Target | 5-Iodotubercidin IC50 | This compound IC50 |
| Adenosine Kinase (ADK) | 26 nM[1][2][3] | Data not available |
| Casein Kinase 1 (CK1) | 0.4 µM[1][2] | Data not available |
| ERK2 | 0.525 µM | Data not available |
| Protein Kinase A (PKA) | 5-10 µM | Data not available |
| Phosphorylase Kinase | 5-10 µM | Data not available |
| Casein Kinase 2 (CK2) | 10.9 µM | Data not available |
| Protein Kinase C (PKC) | 27.7 µM | Data not available |
| Insulin Receptor Tyrosine Kinase | 3.5 µM | Data not available |
Mechanism of Action and Cellular Effects
5-Iodotubercidin exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of various kinases. Its most potent activity is against adenosine kinase (ADK), an enzyme crucial for maintaining adenosine homeostasis. By inhibiting ADK, 5-Iodotubercidin elevates intracellular and extracellular adenosine levels, which can subsequently modulate a wide range of physiological processes through adenosine receptor signaling.
Furthermore, 5-Iodotubercidin has been identified as a genotoxic agent that activates the ATM-p53 signaling pathway, leading to DNA damage responses, cell cycle arrest at the G2 phase, and apoptosis. This activity is attributed to the incorporation of its metabolite into DNA.
Due to the limited data, the precise mechanism of action of this compound as a kinase inhibitor remains largely uncharacterized. As an adenosine analog, it may interact with adenosine receptors and transporters, but its specific kinase inhibition profile is not established.
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by these inhibitors and the experimental procedures to characterize them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of Adenosine Kinase by 5-Iodotubercidin.
Caption: Genotoxic Stress and p53 Pathway Activation.
Caption: Workflow for an in vitro Kinase Inhibition Assay.
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. Specific conditions such as buffer composition, substrate and ATP concentrations, and incubation times should be optimized for each specific kinase.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), including radiolabeled [γ-³²P]ATP for radiometric assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Inhibitor (this compound or 5-Iodotubercidin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or phosphorimager (for radiometric assays)
-
Plate reader for fluorescence or luminescence detection, if applicable
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, add the purified kinase and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the kinase and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a chelating agent like EDTA).
-
Detection:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Non-Radiometric Assays: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) to detect substrate phosphorylation or ATP consumption.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
In the realm of kinase inhibition studies, 5-Iodotubercidin stands out as a well-characterized, albeit broad-spectrum, inhibitor with a documented profile against several kinases and established cellular effects. Its potent inhibition of adenosine kinase makes it a valuable tool for studying adenosine signaling. However, its off-target effects on other kinases and its genotoxic properties necessitate careful consideration and the use of appropriate controls in experimental design.
Conversely, this compound remains a poorly characterized molecule in the context of kinase inhibition. The absence of publicly available, quantitative data on its kinase selectivity profile makes it a less reliable tool for studies focused on specific kinase pathways. Researchers considering this compound for such purposes should be prepared to undertake extensive characterization to validate its activity and selectivity. For studies requiring a well-defined kinase inhibitor, 5-Iodotubercidin, despite its promiscuity, offers a more established starting point, with the caveat that its broad activity profile must be acknowledged in the interpretation of results. Future studies are warranted to delineate the kinase inhibition profile of this compound to determine its potential utility as a selective chemical probe.
References
Safety Operating Guide
Proper Disposal of 2-Iodoadenosine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2-Iodoadenosine, ensuring the safety of laboratory personnel and adherence to regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated nucleoside analog, requires specific disposal procedures due to its potential hazards. This guide provides a step-by-step operational plan for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator is required. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[1] Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and absorbent materials from spill cleanups, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for halogenated organic liquid waste.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of through the hazardous waste stream.
2. Waste Container Selection and Labeling:
-
Container Type: Use only containers that are compatible with halogenated organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.
-
Labeling: As soon as the first item of waste is placed in the container, it must be labeled with a "Hazardous Waste" sticker or tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration or quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant," "Halogenated Organic Compound")
-
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a cool, dry, and well-ventilated location, away from sources of heat or ignition.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's waste disposal schedule, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for waste pickup requests.
Chemical Incompatibility
-
Strong Oxidizing Agents: May react violently with halogenated compounds.
-
Strong Reducing Agents: May lead to dehalogenation reactions, which could be exothermic.
-
Strong Acids and Bases: The stability of the glycosidic bond and the purine (B94841) ring system can be affected by extreme pH, potentially leading to decomposition.
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium), may react with the iodo- group.
It is a critical safety practice to segregate halogenated waste streams from non-halogenated streams to prevent unintended reactions and to facilitate proper disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodoadenosine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Iodoadenosine, a compound recognized for causing skin, eye, and respiratory irritation. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is targeted toward researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following risk statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2][3]. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Situation | Required PPE | Notes |
| Handling Solid (Powder) Form | Double Nitrile Gloves, Laboratory Coat, Safety Goggles with side shields or a Face Shield, N95 Respirator | A respirator is critical to prevent the inhalation of fine particles. All handling of the solid form should be performed within a certified chemical fume hood. |
| Handling in Solution | Nitrile Gloves, Laboratory Coat, Safety Goggles | A face shield may be necessary if there is a significant splash hazard. |
| Weighing and Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator | This activity presents a high risk for aerosol generation and exposure. |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., nitrile), Laboratory Coat, Safety Goggles | Ensure gloves are resistant to any cleaning solvents used. |
| Waste Disposal | Nitrile Gloves, Laboratory Coat, Safety Goggles | Additional PPE may be required depending on the specific nature of the waste. |
Operational Plan for Handling and Disposal
A systematic approach to the handling and disposal of this compound is fundamental to a safe laboratory environment.
Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
PPE Inspection: Before each use, carefully inspect all PPE for any signs of damage or degradation.
-
Spill Kit: Ensure a spill kit appropriate for chemical irritants is readily accessible in the immediate work area.
Handling Procedures:
-
Work Area: All handling of this compound, particularly in its powdered form, must be conducted within a designated and clearly marked area inside a certified chemical fume hood.
-
Weighing: To minimize dust inhalation when weighing the solid compound, use a containment balance or perform the task within a chemical fume hood.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
-
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory. Always wash hands thoroughly after handling the compound, even when gloves have been worn.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound, including weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. |
| Empty Containers | Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste. |
| Decontamination | All surfaces and equipment that have come into contact with this compound must be decontaminated using a suitable cleaning agent. The waste generated from the decontamination process should be disposed of as hazardous waste. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations.
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
| Spill Size | Action |
| Minor Spill (Small Quantity of Powder) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel or other absorbent material to avoid raising dust. 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning agent. |
| Major Spill (Large Quantity of Powder or any size spill outside of a fume hood) | 1. Evacuate the immediate area. 2. Alert laboratory personnel and contact the institutional safety officer. 3. Restrict access to the spill area. 4. Allow only trained personnel with appropriate respiratory protection to clean up the spill. |
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
